Rheb inhibitor NR1
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(3,4-dichlorophenyl)sulfanyl-1-[[4-(dimethylcarbamoyl)phenyl]methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYFVDNMTKLGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrCl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336670 | |
| Record name | HY-124798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216763-38-9 | |
| Record name | HY-124798 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216763389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HY-124798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HY-124798 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6P39EU2QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of the Rheb Inhibitor NR1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][2] The small GTPase Ras homolog enriched in brain (Rheb) is a direct and essential activator of mTORC1.[1][2][3] This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of NR1, a first-in-class small molecule inhibitor of Rheb. NR1 represents a novel therapeutic strategy by selectively targeting the Rheb-mTORC1 interaction, offering a distinct mechanistic profile compared to existing mTOR inhibitors like rapamycin and ATP-competitive kinase inhibitors.[1][2][4]
The Rheb-mTORC1 Signaling Axis: A Therapeutic Target
The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2. Growth factor signaling activates Rheb, which in turn directly binds to and allosterically activates the kinase subunit of mTORC1.[1][3][5] This activation leads to the phosphorylation of downstream substrates, principally S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][2] Hyperactivation of the Rheb-mTORC1 pathway is a hallmark of numerous cancers and genetic disorders like Tuberous Sclerosis Complex (TSC).[6]
Unlike ATP-competitive inhibitors that target the kinase domain of mTOR, or rapamycin which has a complex mechanism and can lead to off-target effects on mTORC2 with prolonged treatment, a direct Rheb inhibitor offers the potential for highly selective mTORC1 inhibition.[1][2][4] By preventing the initial activation step, a Rheb inhibitor could provide a more precise and potentially better-tolerated therapeutic intervention.
Discovery and Mechanism of NR1
The small molecule NR1 was identified as a direct inhibitor of Rheb that selectively blocks mTORC1 signaling.[1][2] Crystallography studies have confirmed that NR1 binds directly to Rheb in the switch II domain, a region critical for its interaction with and activation of mTORC1.[1][7] This binding allosterically prevents Rheb from activating mTORC1's kinase function, thereby inhibiting the phosphorylation of its downstream targets.[1][5]
A key feature of NR1 is its selectivity. It potently inhibits the phosphorylation of S6K1 but does not affect the phosphorylation of Akt or ERK, indicating its specificity for the mTORC1 pathway over other growth factor signaling cascades.[1] Crucially, unlike rapamycin, prolonged treatment with NR1 does not lead to the inhibition of mTORC2, thus avoiding the disruption of a key negative feedback loop and potentially offering a more favorable side-effect profile.[1][2]
Quantitative In Vitro and Cellular Activity
NR1 has been characterized across a range of biochemical and cell-based assays to determine its potency and selectivity.
Table 1: In Vitro and Cellular Potency of NR1
| Assay Type | Description | Result | Reference |
|---|---|---|---|
| Biochemical Assay | Rheb-dependent mTORC1 in vitro kinase assay (Rheb-IVK) | IC50 = 2.1 µM | [4][8][9] |
| Cell-Based Assay | Inhibition of p-S6K1 (T389) in MCF-7 & TRI102 cells | Dose-dependent inhibition (0.37-30 µM) | [8][10] |
| Cell-Based Assay | Inhibition of p-S6K1 (T389) in PC3 cells | Dose-dependent inhibition (0.37-30 µM, 24h) | [8][10] |
| Functional Assay | Reduction of cell size in Jurkat cells | Dose-dependent reduction (1-10 µM, 48h) | [8][10] |
| Functional Assay | Inhibition of protein synthesis in MCF-7 cells | Dose-dependent reduction (1-30 µM, 2.5h) | [2][10] |
| Selectivity Assay | Direct mTOR kinase activity (HotSpot radiometric assay) | No inhibition up to 30 µM |[2] |
The activity of NR1 was confirmed in multiple cell lines, including the TSC2-mutant kidney cell line TRI102, demonstrating that its mechanism is downstream of the TSC complex, consistent with direct Rheb inhibition.[2]
In Vivo Pharmacokinetics and Pharmacodynamics
The efficacy of NR1 has been evaluated in vivo in mouse models to assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Table 2: In Vivo Evaluation of NR1 in C57BL/6 Mice
| Parameter | Description | Result | Reference |
|---|---|---|---|
| Dosing | Single dose administration | 30 mg/kg | [2][8][11] |
| Route | Intraperitoneal (IP) injection | IP | [2][8][11] |
| Pharmacokinetics | Plasma concentration post-IP dose | Sustained above 5 µM for 2 hours | [2] |
| Pharmacodynamics | mTORC1 activity in kidney and skeletal muscle | Significantly reduced p-S6 (S240/244) levels | [1][2][11] |
| Pharmacodynamics | 4E-BP1 phosphorylation in skeletal muscle | Clear band shift observed for p-4E-BP1 (T37/46) |[8][10][11] |
These in vivo studies demonstrate that NR1 can achieve sufficient plasma concentrations to potently and selectively inhibit mTORC1 signaling in target tissues.[1][2] The experiments were conducted after a 16-hour fast followed by re-feeding to ensure a synchronized and activated state of mTORC1 signaling.[2]
Detailed Experimental Protocols
Reproducibility is paramount in drug development. The following are detailed protocols for key experiments used in the characterization of NR1.
Rheb-Dependent mTORC1 In Vitro Kinase (Rheb-IVK) Assay
This assay reconstitutes the activation of mTORC1 by Rheb in vitro.[2]
-
Protein Purification : Full-length Rheb and mTORC1 (via a Flag-Raptor handle) are purified from mammalian cells.
-
Reaction Mixture : The reaction includes purified mTORC1, Rheb, the mTORC1 substrate 4E-BP1, and ATP in a kinase buffer.
-
Compound Incubation : Test compounds (e.g., NR1, Torin-1) are added at various concentrations and incubated with the reaction mixture.
-
Detection : mTORC1 kinase activity is measured by quantifying the phosphorylation of 4E-BP1 at the T37/T46 sites. This can be done via:
-
Data Analysis : The IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Cellular Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of NR1 on mTORC1 and mTORC2 signaling in cells.
-
Cell Culture and Treatment : Cells (e.g., MCF-7, PC3, TRI102) are cultured to ~80% confluency. Cells are then treated with various concentrations of NR1 (e.g., 0.37-30 µM) for a specified duration (e.g., 90 minutes or 24 hours).[10]
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies against key signaling nodes, such as:
-
p-S6K1 (T389) - mTORC1 substrate
-
p-Akt (S473) - mTORC2 substrate
-
p-4E-BP1 (T37/46) - mTORC1 substrate
-
Total S6K1, Akt, 4E-BP1, and a loading control (e.g., β-actin).
-
-
Detection : After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
Protein Synthesis Assay
This assay measures the functional impact of mTORC1 inhibition on overall protein synthesis.[2]
-
Cell Treatment : MCF-7 cells are treated with NR1, rapamycin, or Torin-1 at various concentrations for 2.5 hours.[2][10]
-
Metabolic Labeling : Following compound treatment, the cells are labeled for 30 minutes with a labeling mix containing 35S-Methionine.[2]
-
Lysis and Scintillation Counting : Cells are lysed, and the incorporation of 35S-Met into newly synthesized proteins is quantified using a scintillation counter.
-
Data Analysis : The reduction in protein synthesis is calculated relative to vehicle-treated control cells.
Conclusion and Future Directions
The discovery of NR1 provides compelling proof-of-concept for the direct pharmacological inhibition of Rheb as a therapeutic strategy.[1][2] By selectively blocking the activation of mTORC1 without impacting mTORC2, NR1 and subsequent molecules in its class may offer a more refined approach to modulating this critical signaling pathway.[1][2][6] The data presented herein, from biochemical potency and cellular selectivity to in vivo efficacy, establishes a strong foundation for the continued development of Rheb inhibitors. While NR1 itself has a relatively modest IC50 in the low micromolar range, it serves as a crucial chemical probe and a starting point for the development of more potent and pharmacologically optimized second-generation inhibitors for clinical investigation.[4] Further research will be essential to fully evaluate the clinical potential and long-term safety profile of this novel class of mTORC1 inhibitors.[6]
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HY-124798 - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Rheb inhibitor NR1 | mTOR | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of NR1, a Direct Inhibitor of Rheb
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor NR1 and its mechanism of action on the small GTPase Rheb, a key activator of the mechanistic target of rapamycin complex 1 (mTORC1). This document details the molecular interactions, downstream signaling effects, and relevant experimental protocols for studying this interaction.
Introduction to Rheb and mTORC1 Signaling
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which act as master regulators of cell growth, proliferation, and metabolism.[1] The Ras homolog enriched in brain (Rheb) is a member of the Ras superfamily of small GTPases that, in its GTP-bound state, directly binds to and activates mTORC1.[2][3] Dysregulation of the Rheb-mTORC1 signaling axis is implicated in a variety of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][4]
NR1: A Novel Small Molecule Inhibitor of Rheb
NR1 (also known as HY-124798) is the first-in-class small molecule inhibitor that directly targets Rheb.[5] By binding to Rheb, NR1 selectively inhibits mTORC1 signaling, offering a distinct mechanism of action compared to traditional mTOR inhibitors like rapamycin, which can have off-target effects on mTORC2 with prolonged treatment.[1][4]
Mechanism of Action
NR1 directly binds to Rheb in the switch II domain, a critical region for its interaction with and activation of mTORC1.[1][4][6] This binding event is thought to sterically hinder the interaction between Rheb and mTORC1 or induce conformational changes in the Rheb switch II loop, making the interaction energetically unfavorable.[4] This selective inhibition of the Rheb-mTORC1 interaction leads to the downstream suppression of mTORC1 signaling.[1][4]
A key feature of NR1's mechanism is its selectivity for mTORC1 over mTORC2.[1][4] This is evidenced by the observation that NR1 treatment leads to an increase in the phosphorylation of AKT at serine 473 (S473), a downstream target of mTORC2.[4][7] This occurs due to the relief of a negative feedback loop where mTORC1/S6K1 normally inhibits mTORC2 signaling.[4]
Quantitative Data on NR1 Activity
The inhibitory potency of NR1 has been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | 2.1 µM | Rheb-dependent mTORC1 in vitro kinase assay (Rheb-IVK) | [5][7] |
| Cellular Potency | Dose-dependent inhibition of pS6K1 (T389) | MCF-7, TRI102, and PC3 cells | [7][8] |
| In Vivo Efficacy | Significant reduction of mTORC1 activity at 30 mg/kg (IP) | Kidney and skeletal muscle of C57BL/6 mice | [7][9] |
Signaling Pathways and Experimental Workflows
Rheb-mTORC1 Signaling Pathway and Inhibition by NR1
The following diagram illustrates the canonical Rheb-mTORC1 signaling pathway and the point of intervention by NR1.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HY-124798 - Wikipedia [en.wikipedia.org]
- 6. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Rheb inhibitor NR1 | mTOR | TargetMol [targetmol.com]
Selective mTORC1 Inhibition by the NR1 Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel small molecule NR1, a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). By uniquely targeting the GTPase Rheb, NR1 offers a distinct mechanism for mTORC1 inhibition, presenting a promising avenue for therapeutic development in various diseases characterized by aberrant mTORC1 signaling. This document details the mechanism of action, quantitative data, experimental protocols, and visualizes the key pathways and workflows.
Core Mechanism: Indirect and Selective mTORC1 Inhibition
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While both complexes play crucial roles in cell growth, proliferation, and survival, their downstream signaling pathways and sensitivities to inhibitors differ.[1]
The NR1 compound, also identified as HY-124798, operates through a novel mechanism of selective mTORC1 inhibition.[2] Unlike direct mTOR kinase inhibitors or rapamycin and its analogs (rapalogs), NR1 does not bind to mTOR itself. Instead, it directly binds to Ras homolog enriched in brain (Rheb), a small GTPase that is a critical activator of mTORC1.[3] Specifically, NR1 targets the "switch II" domain of Rheb, preventing its interaction with and subsequent activation of mTORC1.[3] This targeted disruption of the Rheb-mTORC1 axis leads to the selective suppression of mTORC1 signaling.
A key advantage of this mechanism is the preservation of mTORC2 activity.[4] Prolonged treatment with rapalogs can lead to the disruption of mTORC2, resulting in undesirable side effects.[4] NR1, by targeting an upstream activator specific to mTORC1, avoids this off-target effect, offering a more refined and potentially safer therapeutic profile.[4]
Signaling Pathway Diagram
Caption: NR1 selectively inhibits mTORC1 by binding to and inactivating Rheb-GTP.
Quantitative Data on NR1 Activity
The following tables summarize the quantitative data for the NR1 compound in comparison to other well-known mTOR pathway inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 | Reference |
| NR1 | Rheb | Rheb-dependent mTORC1 in vitro kinase (Rheb-IVK) | 2.1 µM | [5] |
| NR1 | mTOR Kinase | HotSpot™ Kinase Assay | > 30 µM | [6] |
| Torin-1 | mTOR Kinase | Biochemical Assay | 2 nM | [7] |
| Rapamycin | mTORC1 (allosteric) | Cell-based pS6K1 | Sub-nM range | [4] |
Table 2: Cellular Activity in Various Cell Lines
| Cell Line | Compound | Treatment Time | Key Readout | Observation | Reference |
| Jurkat | NR1 | 48 h | Cell Size (Forward Scatter) | Dose-dependent reduction in cell size | [4] |
| MCF-7 | NR1 | 90 min | p-S6K1 (T389) / p-AKT (S473) | Dose-dependent ↓p-S6K1, ↑p-AKT | [2] |
| PC3 | NR1 | 24 h | p-S6K1 (T389) / p-AKT (S473) | ↓p-S6K1, No change in p-AKT | [4] |
| TRI102 (TSC2-/-) | NR1 | 90 min | p-S6K1 (T389) | Dose-dependent inhibition of p-S6K1 | [2] |
| MCF-7 | NR1 | 2.5 h | Protein Synthesis (³⁵S-Met incorporation) | Dose-dependent reduction | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of the NR1 compound. These protocols are based on the information available from the primary literature and standard laboratory practices.
Western Blot Analysis of mTORC1 and mTORC2 Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1 (S6K1) and mTORC2 (AKT).
Materials:
-
Cell lines (e.g., MCF-7, PC3)
-
NR1 compound, Rapamycin, Torin-1
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-S6K1 (Thr389), anti-S6K1, anti-p-AKT (Ser473), anti-AKT, anti-actin or anti-tubulin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of NR1, rapamycin (e.g., 100 nM), or Torin-1 (e.g., 250 nM) for the desired time (e.g., 90 minutes for acute treatment, 24 hours for chronic treatment).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Rheb-Dependent mTORC1 In Vitro Kinase (Rheb-IVK) Assay
This assay measures the direct inhibitory effect of NR1 on Rheb-activated mTORC1 kinase activity.
Materials:
-
HEK293T cells
-
Anti-Raptor antibody
-
Protein A/G agarose beads
-
Recombinant Rheb protein
-
GTPγS
-
Recombinant 4E-BP1 (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
ATP
-
NR1 compound
-
Anti-p-4E-BP1 (Thr37/46) antibody
Procedure:
-
Immunoprecipitation of mTORC1: Lyse HEK293T cells and immunoprecipitate endogenous mTORC1 using an anti-Raptor antibody coupled to protein A/G agarose beads.
-
Rheb Loading: In a separate reaction, load recombinant Rheb with the non-hydrolyzable GTP analog, GTPγS, to obtain constitutively active Rheb.
-
Kinase Reaction:
-
Wash the mTORC1-bound beads with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing recombinant 4E-BP1 and ATP.
-
Add GTPγS-loaded Rheb to activate the mTORC1 kinase reaction.
-
Add varying concentrations of the NR1 compound to the reaction mixtures.
-
-
Incubation and Termination: Incubate the reactions at 30°C for 30 minutes. Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the phosphorylation of 4E-BP1 by Western blotting using an anti-p-4E-BP1 (Thr37/46) antibody. The IC50 is determined by quantifying the reduction in the p-4E-BP1 signal at different NR1 concentrations.
Protein Synthesis Assay (³⁵S-Methionine Incorporation)
This assay assesses the impact of NR1 on overall protein synthesis.
Materials:
-
MCF-7 cells
-
Methionine-free DMEM
-
³⁵S-methionine
-
NR1 compound, Rapamycin, Torin-1
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Plate MCF-7 cells and treat with NR1 at various concentrations, rapamycin (100 nM), or Torin-1 (250 nM) for 2.5 hours.
-
Metabolic Labeling: Replace the medium with methionine-free DMEM containing the respective compounds and ³⁵S-methionine. Incubate for 30 minutes.
-
Protein Precipitation: Wash the cells with PBS. Lyse the cells and precipitate the proteins using TCA.
-
Quantification: Collect the protein precipitates on glass fiber filters. Wash the filters to remove unincorporated ³⁵S-methionine. Measure the radioactivity of the filters using a scintillation counter.
-
Analysis: The amount of incorporated ³⁵S-methionine is proportional to the rate of protein synthesis.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key experimental stages in the characterization of the NR1 compound.
Mandatory Visualization: Logical Relationship of NR1 Selectivity
The selectivity of NR1 for mTORC1 over mTORC2 is a cornerstone of its therapeutic potential. This is a direct consequence of its unique mechanism of action. The following diagram illustrates this logical relationship.
Caption: The selectivity of NR1 arises from its specific inhibition of Rheb, an exclusive activator of mTORC1.
Conclusion
The NR1 compound represents a significant advancement in the field of mTOR pathway modulation. Its novel mechanism of selectively inhibiting mTORC1 by targeting Rheb distinguishes it from existing mTOR inhibitors. The data presented herein demonstrates its potential for potent and selective mTORC1 inhibition, both in vitro and in vivo, without the confounding off-target effects on mTORC2 associated with other inhibitors. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of NR1 and similar next-generation mTORC1-selective inhibitors. The continued exploration of this class of compounds holds considerable promise for the treatment of a wide range of diseases driven by hyperactive mTORC1 signaling.
References
- 1. Targeting the biology of aging with mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Interaction of Rheb-GTP with mTORC1 and Its Inhibition by the Small Molecule NR1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian/mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][2] The activation of mTORC1 is critically dependent on the small GTPase, Ras homolog enriched in brain (Rheb).[3][4] In its GTP-bound state, Rheb directly binds to and allosterically activates the kinase activity of mTORC1.[5][6] This interaction represents a key signaling node, and its disruption offers a promising strategy for the selective inhibition of mTORC1. This technical guide provides an in-depth overview of the Rheb-GTP binding to mTORC1 and the mechanism of a selective small molecule inhibitor, NR1.
Clarification on "NR1 Inhibitor": It is important to note that the NR1 inhibitor discussed herein is the small molecule compound also identified as HY-124798.[7] This is distinct from the NR1 subunit of the NMDA receptor. Current research points to this synthetic molecule as a direct inhibitor of Rheb and not a naturally occurring inhibitory protein subunit.
Rheb-GTP Binding and mTORC1 Activation
The activation of mTORC1 by Rheb is a multi-step process that is tightly regulated by upstream signals such as growth factors and nutrients.[4] Growth factor signaling, through the PI3K-Akt pathway, leads to the inhibition of the Tuberous Sclerosis Complex (TSC), a GTPase-activating protein (GAP) for Rheb.[8] This inhibition allows Rheb to accumulate in its active, GTP-bound state on the lysosomal surface, where mTORC1 is also recruited in response to amino acid availability.[4][9]
Once co-localized, Rheb-GTP binds to a complex site on the mTOR subunit of mTORC1, involving the N-HEAT, M-HEAT, and FAT domains.[10][11] This binding induces a significant conformational change in mTORC1, which allosterically activates the kinase domain, leading to the phosphorylation of its downstream substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[5][6][12]
Quantitative Data on Rheb-mTORC1 Interaction
The binding affinity between Rheb and mTORC1 has been characterized by various biophysical methods. The following table summarizes key quantitative data from the literature.
| Interacting Proteins | Method | Condition | Dissociation Constant (KD) | Reference |
| Rheb - mTOR | AlphaLISA | GTPγS-free | 2.44 µM | [13] |
| Rheb - mTOR | AlphaLISA | With GTPγS | 13.18 µM | [13] |
| P1_WT (peptide) - Rheb | Not Specified | 0.14 µM | [14] | |
| mTORΔN - Rheb | Not Specified | 7.27 µM | [15] |
The Small Molecule Inhibitor NR1
NR1 is a novel small molecule that has been identified as a potent and selective inhibitor of Rheb.[1] It directly binds to the "switch II" region of Rheb, a critical domain for its interaction with mTORC1.[1] By binding to this site, NR1 effectively blocks the Rheb-mTORC1 interaction, thereby preventing the activation of mTORC1 signaling.[1]
A key advantage of NR1 is its selectivity for mTORC1 over mTORC2. Unlike rapamycin and its analogs, which can lead to off-target inhibition of mTORC2 with prolonged treatment, NR1 does not affect mTORC2 activity.[1][2] This selectivity is attributed to its direct targeting of Rheb, which is a specific activator of mTORC1.
Quantitative Data for NR1 Inhibition
The inhibitory potency of NR1 has been quantified through various in vitro and cell-based assays.
| Assay | Parameter | Value | Reference |
| Rheb-dependent mTORC1 kinase activity (Rheb-IVK) | IC50 | 2.1 µM | |
| Inhibition of p-S6K1 (T389) in MCF-7 cells | IC50 | ~0.3 µM | [15] |
| Inhibition of p-4E-BP1 (T37/46) in HeLa cells | IC50 | >10 µM | [15] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Rheb-mediated mTORC1 activation and its inhibition by NR1.
Caption: Rheb-mTORC1 signaling pathway.
Caption: Mechanism of NR1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Rheb-GTP binding and its inhibition.
Rheb Activation Assay (GTP-Rheb Pull-Down)
This assay is used to measure the levels of active, GTP-bound Rheb in cell lysates.[16][17]
Materials:
-
Anti-active Rheb monoclonal antibody
-
Protein A/G agarose beads
-
Cell lysis buffer (e.g., 1X Assay/Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., 1X Assay/Lysis Buffer)
-
SDS-PAGE sample buffer
-
Anti-Rheb polyclonal antibody for Western blotting
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
In Vitro Nucleotide Loading (Controls):
-
Aliquot cell lysate into two tubes.
-
Add EDTA to a final concentration of 20 mM.
-
To one tube, add GTPγS to a final concentration of 100 µM (positive control).
-
To the other tube, add GDP to a final concentration of 1 mM (negative control).
-
Incubate at 30°C for 30 minutes with agitation.
-
Stop the reaction by adding MgCl2 to a final concentration of 60 mM and placing on ice.
-
-
Affinity Precipitation:
-
To 0.5-1 mg of cell lysate, add the anti-active Rheb monoclonal antibody.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Add resuspended protein A/G agarose beads and incubate for another hour at 4°C.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute.
-
Wash the beads three times with wash buffer.
-
-
Western Blot Analysis:
-
After the final wash, resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rheb polyclonal antibody to detect the amount of pulled-down active Rheb.
-
Caption: Rheb activation assay workflow.
In Vitro Kinase Assay for mTORC1 Activity
This assay measures the kinase activity of mTORC1 by quantifying the phosphorylation of a substrate.[18]
Materials:
-
Immunoprecipitated mTORC1 (e.g., using anti-Raptor antibody)
-
Recombinant Rheb protein
-
GTPγS
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
mTORC1 substrate (e.g., recombinant 4E-BP1 or a peptide substrate)
-
Phospho-specific antibody for the substrate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
mTORC1 Immunoprecipitation:
-
Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody coupled to beads.
-
Wash the beads extensively with lysis buffer and then with kinase assay buffer.
-
-
Rheb Loading:
-
Incubate recombinant Rheb with GTPγS to load it with the non-hydrolyzable GTP analog.
-
-
Kinase Reaction:
-
Combine the immunoprecipitated mTORC1, GTPγS-loaded Rheb, and the mTORC1 substrate in the kinase assay buffer.
-
To test an inhibitor like NR1, pre-incubate the loaded Rheb with the inhibitor before adding it to the reaction.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.
-
Conclusion
The direct interaction between Rheb-GTP and mTORC1 is a critical activation step in a signaling pathway fundamental to cellular homeostasis. The development of the small molecule inhibitor NR1, which selectively targets this interaction, represents a significant advancement in the quest for more specific mTORC1-targeted therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the intricacies of this pathway and to develop novel therapeutic agents. The continued exploration of Rheb-mTORC1 inhibitors holds great promise for the treatment of a wide range of human diseases.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rheb G-Proteins and the Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Mechanisms of mTORC1 activation by RHEB and inhibition by PRAS40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms of mTORC1 activation by RHEB and inhibition by PRAS40 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HY-124798 - Wikipedia [en.wikipedia.org]
- 8. Unraveling the Binding Mode of TSC2–Rheb through Protein Docking and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of mTORC1 in two steps: Rheb-GTP activation of catalytic function and increased binding of substrates to raptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Binding Kinetics of RHEB with mTORC1 by In-Cell and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. abcam.com [abcam.com]
- 17. RheB Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 18. researchgate.net [researchgate.net]
The Structural Basis of Rheb-NR1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the small GTPase Rheb and the small molecule inhibitor, NR1. The discovery of NR1 as a direct inhibitor of Rheb presents a novel therapeutic avenue for selectively targeting the mTORC1 signaling pathway, which is frequently dysregulated in various diseases, including cancer and metabolic disorders. This document outlines the key structural features of the Rheb-NR1 complex, summarizes the biophysical data governing their interaction, details the experimental methodologies used for its characterization, and illustrates the relevant signaling and experimental workflows.
Core Interaction Data
The binding of the small molecule NR1 to Rheb has been characterized using biophysical techniques, providing quantitative insights into their interaction.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 1.5 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Stoichiometry (NR1:Rheb) | 1:1 | Isothermal Titration Calorimetry (ITC) | [1] |
| Enthalpy Change (ΔH) | -0.315 kcal mol-1 | Isothermal Titration Calorimetry (ITC) | [1] |
| Entropy Change (TΔS) | -0.7628 kcal mol-1 | Isothermal Titration Calorimetry (ITC) | [1] |
| IC50 (Rheb-IVK assay) | 2.1 µM | In Vitro Kinase Assay | [2][3] |
The binding is primarily driven by hydrophobic interactions, as indicated by the small heat of binding and the entropic favorability.[1]
Structural Basis of the Rheb-NR1 Interaction
The crystal structure of Rheb in complex with NR1 (PDB ID: 6BT0) reveals the precise molecular interactions that underpin the inhibitory mechanism.[4] NR1 binds to the switch II domain of Rheb, a region critical for its interaction with and activation of mTORC1.[1][4]
Key features of the interaction include:
-
Binding Pocket: NR1 nestles into a largely hydrophobic pocket within the switch II region.[1]
-
Conformational Change: The binding of NR1 induces a significant conformational change, causing the switch II loop to open to accommodate the molecule.[1]
-
Key Residue Interactions: The 4-bromoindole core of NR1 engages in van der Waals interactions with the side chains of Tyr-74, Pro-71, Phe-70, and Leu-12 of Rheb.[1]
-
Hydrogen Bonding: An unusual hydrogen bond is formed between the C2 carboxylate of NR1 and the side chain of Glu-40 in Rheb.[1]
-
Solvent Exposure: The dimethyl benzamide and dichlorothiophenyl groups of NR1 are exposed to the solvent and do not form significant interactions with Rheb.[1]
Signaling Pathway
The interaction between Rheb and NR1 has significant implications for the mTORC1 signaling pathway. Rheb, in its GTP-bound state, is a direct and essential activator of mTORC1. By binding to the switch II domain, NR1 selectively blocks this activation.[1][4]
Caption: Rheb-mTORC1 signaling and inhibition by NR1.
Experimental Protocols
The characterization of the Rheb-NR1 interaction involved several key experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC was employed to quantify the binding affinity, stoichiometry, and thermodynamic parameters of the NR1-Rheb interaction.[1]
Methodology:
-
Protein Preparation: Recombinant human Rheb (residues 1-169) is expressed in E. coli and purified.
-
Compound Preparation: NR1 is dissolved in a suitable buffer, typically matching the protein buffer containing a small percentage of DMSO to ensure solubility.
-
ITC Experiment:
-
The sample cell is filled with the Rheb protein solution.
-
The injection syringe is filled with the NR1 solution.
-
A series of small, precise injections of NR1 into the Rheb solution are performed while the heat change upon binding is measured.
-
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then fit to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) is then calculated from these values.
X-ray Crystallography
X-ray crystallography provided the high-resolution three-dimensional structure of the Rheb-NR1 complex.[1][4]
Methodology:
-
Protein-Ligand Complex Formation: Purified Rheb is incubated with a molar excess of NR1 to ensure saturation of the binding site.
-
Crystallization: The Rheb-NR1 complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or sitting drop) is a common method.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement:
-
The diffraction data are processed, integrated, and scaled.
-
The structure is solved by molecular replacement using a known structure of Rheb as a search model.
-
The electron density for the bound NR1 molecule is identified, and the ligand is built into the model.
-
The model is refined through iterative cycles of manual rebuilding and computational refinement until satisfactory R-factors and geometric parameters are achieved.
-
Experimental Workflow
The discovery and characterization of a small molecule inhibitor like NR1 typically follows a structured workflow.
References
Preclinical Profile of NR1: A Novel Rheb Inhibitor for Targeted mTORC1 Suppression
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras homolog enriched in brain (Rheb) GTPase is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the Rheb-mTORC1 signaling axis is implicated in a variety of human diseases, including cancer and metabolic disorders. This document provides a comprehensive technical overview of the preclinical data for NR1, a novel small molecule inhibitor of Rheb. NR1 selectively binds to the switch II domain of Rheb, leading to potent and specific inhibition of mTORC1 signaling. This whitepaper details the in vitro and in vivo activity of NR1, including its mechanism of action, selectivity, and pharmacological effects, supported by detailed experimental protocols and quantitative data summaries.
Introduction
The mTOR signaling pathway is a pivotal regulator of cellular processes, and its aberrant activation is a hallmark of numerous pathologies. mTOR exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is acutely sensitive to nutrient and growth factor signals, primarily through the upstream Rheb GTPase, mTORC2 is involved in other cellular functions, including the activation of AKT. The development of selective inhibitors for mTORC1 has been a significant goal in drug discovery to minimize off-target effects associated with dual mTORC1/mTORC2 inhibitors. NR1 is a first-in-class Rheb inhibitor that offers a novel strategy for selective mTORC1 modulation. By directly targeting the activator of mTORC1, NR1 provides a distinct mechanistic approach compared to traditional mTOR kinase inhibitors.[1][2][3]
Mechanism of Action
NR1 exerts its inhibitory effect by directly binding to the Rheb GTPase. Specifically, NR1 interacts with the switch II domain of Rheb, a region critical for its interaction with and activation of mTORC1.[1][4] This binding event sterically hinders the Rheb-mTORC1 interaction, thereby preventing the conformational changes required for mTORC1 kinase activation.[5] Consequently, the downstream phosphorylation of mTORC1 substrates, such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), is suppressed.[1][4]
Quantitative Data Summary
The preclinical evaluation of NR1 has generated significant quantitative data across various in vitro and in vivo models. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Activity of NR1
| Assay Type | Cell Line | Parameter Measured | Result | Reference |
| Rheb-IVK Assay | N/A | IC50 for Rheb-dependent mTORC1 kinase activity | 2.1 µM | [4] |
| Western Blot | MCF-7 | Inhibition of T389 pS6K1 phosphorylation | Dose-dependent | [4] |
| Western Blot | TRI102 | Inhibition of T389 pS6K1 phosphorylation | Dose-dependent | [4] |
| Western Blot | PC3 | Inhibition of T389 pS6K1 phosphorylation | Dose-dependent (24h) | [4] |
| Western Blot | MCF-7 | Increase in S473 pAKT phosphorylation | Dose-dependent | [4] |
| Protein Synthesis Assay | MCF-7 | Reduction in protein synthesis | Dose-dependent | [6] |
| Cell Size Assay | Jurkat | Reduction in cell size | Dose-dependent (48h) | [4] |
Table 2: In Vivo Activity of NR1 in C57BL/6 Mice
| Parameter | Details | Result | Reference |
| Dosing | 30 mg/kg, single intraperitoneal (IP) dose | Sustained plasma concentration > 5 µM for 2 hours | [4] |
| Pharmacodynamic Effect | mTORC1 activity in kidney and skeletal muscle | Significantly reduced | [4][7] |
| Biomarker Modulation | T37/46 4E-BP1 band shift in skeletal muscle | Clear band shift observed, indicating inhibition of phosphorylation | [4][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below.
Rheb-Dependent mTORC1 In Vitro Kinase (Rheb-IVK) Assay
This assay is designed to measure the direct inhibitory effect of NR1 on Rheb-stimulated mTORC1 kinase activity.
Protocol:
-
Immunoprecipitation of mTORC1:
-
HEK293T cells are lysed in a CHAPS-based buffer.
-
mTORC1 is immunoprecipitated from the cell lysate using an anti-Raptor antibody conjugated to magnetic beads.
-
The immunoprecipitates are washed extensively to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
The immunoprecipitated mTORC1 is incubated with recombinant, GTP-loaded Rheb protein in a kinase buffer containing ATP and a specific mTORC1 substrate (e.g., recombinant S6K1).
-
The reaction is initiated by the addition of the kinase buffer and incubated at 30°C for a specified time.
-
-
Detection:
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The phosphorylation of the substrate is analyzed by Western blotting using a phospho-specific antibody (e.g., anti-phospho-S6K1 Thr389).
-
NR1 is added at various concentrations to the kinase reaction to determine its IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Rheb Inhibitor NR1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small GTPase Rheb (Ras homolog enriched in brain) is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. Dysregulation of the Rheb-mTORC1 signaling axis is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. NR1 is a first-in-class small molecule inhibitor that directly targets Rheb, offering a selective approach to modulating mTORC1 activity.[1][2][3][4] NR1 binds to the switch II domain of Rheb, thereby blocking its interaction with and activation of mTORC1.[1][3][4] Unlike rapamycin and its analogs, NR1 selectively inhibits mTORC1 without affecting mTORC2, thus avoiding the potential side effects associated with dual mTORC1/2 inhibition.[1][3]
These application notes provide a summary of the key characteristics of NR1 and detailed protocols for its use in common experimental assays to probe the Rheb-mTORC1 signaling pathway.
Data Presentation
In Vitro and In Vivo Activity of NR1
| Parameter | Value/Effect | Assay System | Reference |
| IC50 | 2.1 µM | Rheb-dependent in vitro mTORC1 kinase assay (Rheb-IVK) | N/A |
| Cellular Activity | - Inhibition of T389 phosphorylation on S6K1- Enhancement of S473 phosphorylation on AKT- Reduction in protein synthesis- Dose-dependent reduction in cell size | MCF-7, TRI102, PC3, and Jurkat cells | N/A |
| In Vivo Efficacy | - Significant reduction of mTORC1 activity in kidney and skeletal muscle- Observed band shift for T37/46 4E-BP1 in skeletal muscle | Male C57BL/6 mice (30 mg/kg, single intraperitoneal injection) | [2] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₁₉BrCl₂N₂O₃S |
| Molecular Weight | 578.3 g/mol |
| CAS Number | 2216763-38-9 |
| Solubility | DMSO: ≥ 20 mg/mL (34.58 mM) |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The mTORC1 signaling pathway, highlighting the role of Rheb and the inhibitory action of NR1.
Caption: A generalized experimental workflow for characterizing the activity of the Rheb inhibitor NR1.
Experimental Protocols
Note: The following protocols are representative methods for the assays used to characterize NR1. For precise experimental details, it is recommended to consult the primary literature, specifically Mahoney et al., Nat Commun. 2018 Feb 7;9(1):548.
Rheb-mTORC1 In Vitro Kinase (IVK) Assay
This assay biochemically reconstitutes the activation of mTORC1 by Rheb to measure the direct inhibitory effect of NR1.
Materials:
-
HEK293T cells for mTORC1 immunoprecipitation
-
Anti-Raptor antibody
-
Recombinant, purified human Rheb protein
-
GTPγS (non-hydrolyzable GTP analog)
-
Recombinant, purified GST-S6K1 (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
ATP
-
NR1 compound
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-phospho-S6K1 (Thr389), anti-GST or anti-S6K1
Protocol:
-
mTORC1 Immunoprecipitation:
-
Culture HEK293T cells and lyse in a CHAPS-based lysis buffer.
-
Immunoprecipitate mTORC1 from the cell lysate using an anti-Raptor antibody coupled to protein A/G beads.
-
Wash the immunoprecipitate extensively with lysis buffer and then with kinase assay buffer.
-
-
Rheb Loading with GTPγS:
-
Incubate purified recombinant Rheb with an excess of GTPγS in a buffer containing EDTA to facilitate nucleotide exchange.
-
Stop the exchange reaction by adding an excess of MgCl₂.
-
-
Kinase Reaction:
-
To the immunoprecipitated mTORC1 beads, add the kinase assay buffer.
-
Add the desired concentrations of NR1 (or DMSO as a vehicle control) and pre-incubate for 15-30 minutes at room temperature.
-
Add GTPγS-loaded Rheb to activate the mTORC1.
-
Initiate the kinase reaction by adding the GST-S6K1 substrate and ATP (final concentration typically 100-500 µM).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot to detect the phosphorylation of S6K1 at Thr389.
-
Quantify band intensities to determine the IC50 of NR1.
-
Cellular Western Blot Analysis
This protocol is for assessing the effect of NR1 on the phosphorylation state of mTORC1 downstream targets in cultured cells.
Materials:
-
MCF-7, PC3, or other relevant cell lines
-
Complete cell culture medium
-
Serum-free medium for starvation (optional)
-
Insulin or other growth factors for stimulation (optional)
-
NR1 compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Treat cells with a dose-range of NR1 (e.g., 0.1 to 30 µM) or DMSO for the desired time (e.g., 90 minutes to 24 hours).
-
(Optional) Stimulate with a growth factor like insulin for the last 15-30 minutes of the NR1 treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples, add SDS-PAGE loading buffer, and boil.
-
Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protein Synthesis Assay
This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
Methionine-free DMEM
-
[³⁵S]-Methionine
-
NR1 compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Cell Treatment:
-
Seed MCF-7 cells in a multi-well plate.
-
Treat the cells with various concentrations of NR1 for a specified time (e.g., 2.5 hours).
-
-
Radiolabeling:
-
During the final 30 minutes of NR1 treatment, replace the medium with methionine-free DMEM containing the same concentration of NR1 and [³⁵S]-Methionine.
-
Incubate for 30 minutes to allow for the incorporation of the radiolabel into newly synthesized proteins.
-
-
Precipitation and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins using ice-cold TCA.
-
Wash the protein pellet to remove unincorporated [³⁵S]-Methionine.
-
Solubilize the protein pellet (e.g., in NaOH).
-
Measure the radioactivity of the solubilized protein using a scintillation counter.
-
Normalize the counts to the total protein content in a parallel, non-radiolabeled well.
-
Cell Size Analysis
This protocol uses flow cytometry to measure changes in cell size, a functional readout of mTORC1 activity.
Materials:
-
Jurkat cells (or other suspension cell line)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
NR1 compound
-
PBS
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in suspension.
-
Seed the cells at a specified density.
-
Treat the cells with a dose-range of NR1 (e.g., 1 to 10 µM) or DMSO for an extended period (e.g., 48 hours).
-
-
Sample Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in PBS at an appropriate concentration for flow cytometry (e.g., 0.5-1 x 10⁶ cells/mL).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use the forward scatter (FSC) parameter to measure cell size.
-
Gate on the main population of single, viable cells.
-
Record the median or mean FSC for each treatment condition.
-
Compare the FSC values of NR1-treated cells to the vehicle control.
-
In Vivo Protocol
This protocol outlines a general procedure for assessing the efficacy of NR1 in a mouse model.
Materials:
-
Male C57BL/6 mice (6-7 weeks old)
-
NR1 compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Western blotting reagents
Protocol:
-
Animal Handling and Dosing:
-
Acclimatize the mice to the facility conditions.
-
Fast the mice for approximately 16 hours before dosing to synchronize metabolic states.
-
Prepare the NR1 dosing solution in the vehicle. Sonication may be required to fully dissolve the compound.
-
Administer a single dose of NR1 (e.g., 30 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
-
Tissue Collection:
-
At a specified time point post-injection (e.g., 2 hours), humanely euthanize the mice.
-
Rapidly dissect tissues of interest (e.g., kidney, skeletal muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Processing and Analysis:
-
Homogenize the frozen tissues in ice-cold homogenization buffer.
-
Clear the homogenates by centrifugation.
-
Determine the protein concentration of the supernatants.
-
Perform Western blot analysis on the tissue lysates as described in Protocol 2 to assess the phosphorylation status of mTORC1 pathway proteins.
-
References
Rheb Inhibitor NR1: In Vivo Administration Guide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The small GTPase Rheb (Ras homolog enriched in brain) is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the Rheb-mTORC1 signaling axis is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1] NR1 is a first-in-class small molecule inhibitor that directly binds to Rheb in its switch II domain, thereby selectively blocking mTORC1 signaling.[1][3][4] Unlike rapamycin and its analogs, NR1 does not inhibit mTORC2, potentially offering a more favorable side-effect profile.[1][3] These application notes provide a comprehensive guide for the in vivo administration of NR1 in preclinical animal models, based on currently available data.
Mechanism of Action
NR1 selectively inhibits the activation of mTORC1 by binding to Rheb.[5][6] This targeted action prevents the downstream phosphorylation of key mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-BP1, which are crucial for protein synthesis and cell growth.[1][3] A distinctive feature of NR1's activity is the subsequent increase in the phosphorylation of AKT at serine 473 (S473), which is catalyzed by mTORC2.[3][7] This occurs due to the relief of a negative feedback loop from S6K1 to the insulin receptor substrate (IRS1), a phenomenon not observed with ATP-competitive mTOR inhibitors.[3]
Signaling Pathway
Caption: Rheb-mTORC1 signaling pathway and the inhibitory action of NR1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for NR1 based on published preclinical data.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | Value | Conditions | Reference |
| IC₅₀ (Rheb-IVK assay) | 2.1 µM | In vitro Rheb-dependent mTORC1 kinase activity assay. | [5][7] |
| In Vivo Dosage | 30 mg/kg | Single intraperitoneal (IP) injection in C57BL/6 mice. | [5][7][8] |
| In Vivo Efficacy | Significant reduction of mTORC1 activity | Observed in both kidney and skeletal muscle. | [5][7][8] |
Table 2: Pharmacokinetic Profile
| Parameter | Value | Conditions | Reference |
| Plasma Concentration | Sustained > 5 µM for 2 hours | Following a single 30 mg/kg IP dose in mice. | [3][7] |
Experimental Protocols
1. Preparation of NR1 for In Vivo Administration
This protocol is for preparing a solution of NR1 suitable for intraperitoneal injection in mice.
Materials:
-
Rheb inhibitor NR1 (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (recommended)
Formulation: A commonly used vehicle for NR1 is a mixture of DMSO, PEG300, Tween-80, and saline.
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline/PBS | 45% |
Procedure:
-
Weigh NR1: Accurately weigh the required amount of NR1 powder based on the number of animals and the target dose (e.g., 30 mg/kg).
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the NR1 powder. Vortex and/or sonicate until the powder is completely dissolved to create a clear stock solution.
-
Add PEG300: Add 40% of the final volume of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add Saline/PBS: Slowly add 45% of the final volume of saline or PBS to the mixture while vortexing to prevent precipitation.
-
Final Mix: Ensure the final solution is clear and free of any particulates. It is recommended to prepare this working solution fresh on the day of use.
2. In Vivo Administration Protocol
This protocol describes the intraperitoneal administration of NR1 to mice.
Animal Model:
Procedure:
-
Animal Handling: Acclimatize animals to the housing conditions before the experiment. In some studies, mice were fasted for 16 hours prior to administration to synchronize metabolic states.[5][8]
-
Dosage Calculation: Calculate the volume of NR1 solution to inject based on the individual animal's body weight and the desired dose (30 mg/kg).
-
Administration: Administer the calculated volume of the NR1 solution via intraperitoneal (IP) injection.
-
Monitoring: Observe the animals for any signs of toxicity or adverse reactions post-injection.
3. Pharmacodynamic (PD) Analysis Protocol
This protocol outlines the steps to assess the in vivo efficacy of NR1 by measuring the inhibition of mTORC1 signaling in tissues.
Procedure:
-
Tissue Collection: At a predetermined time point post-injection (e.g., 2 hours, corresponding to peak plasma concentration), humanely euthanize the mice.
-
Tissue Harvest: Promptly dissect the tissues of interest (e.g., kidney, skeletal muscle).
-
Snap Freeze: Immediately snap-freeze the tissues in liquid nitrogen to preserve the phosphorylation status of proteins. Store at -80°C until further analysis.
-
Protein Extraction: Homogenize the frozen tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including:
-
Phospho-S6K1 (T389)
-
Total S6K1
-
Phospho-4E-BP1 (T37/46)
-
Total 4E-BP1
-
Phospho-AKT (S473)
-
Total AKT
-
A loading control (e.g., GAPDH or β-actin).
-
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A significant decrease in p-S6K1 and p-4E-BP1 levels, along with an increase in p-AKT, indicates effective in vivo inhibition of mTORC1 by NR1. A clear band shift for 4E-BP1 in skeletal muscle has also been noted as an indicator of efficacy.[5][7][8]
Experimental Workflow Visualization
Caption: Experimental workflow for in vivo administration and analysis of NR1.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HY-124798 - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | mTOR | TargetMol [targetmol.com]
Application Notes and Protocols: Detection of p-S6K Inhibition by NR1 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. A key downstream effector of mTOR complex 1 (mTORC1) is the p70 ribosomal protein S6 kinase (S6K). The phosphorylation of S6K, particularly at threonine 389 (Thr389), is a widely accepted biomarker for mTORC1 activity. This document provides a detailed protocol for the detection and quantification of phosphorylated S6K (p-S6K) in cell lysates following treatment with NR1 (also known as HY-124798), a small molecule inhibitor of Ras homolog enriched in brain (Rheb), which is a direct activator of mTORC1.[1][2][3] By inhibiting Rheb, NR1 selectively blocks mTORC1 signaling, leading to a decrease in p-S6K levels.[1][3] This application note will guide users through the experimental workflow, from cell culture and treatment to Western blot analysis and data interpretation.
Signaling Pathway
The mTORC1 pathway is activated by various growth factors and nutrients. Upon activation, the small GTPase Rheb, in its GTP-bound state, directly binds to and activates mTORC1.[1][3] Activated mTORC1 then phosphorylates its downstream targets, including S6K1, leading to protein synthesis and cell growth. The inhibitor NR1 binds to Rheb in the switch II domain, preventing its interaction with mTORC1 and thereby inhibiting its activation.[1][3] This leads to a reduction in the phosphorylation of S6K1.
Caption: NR1 inhibits the mTORC1 signaling pathway by targeting Rheb.
Experimental Workflow
The overall experimental workflow for assessing the effect of NR1 on p-S6K levels is depicted below.
Caption: Workflow for Western blot analysis of p-S6K after NR1 treatment.
Data Presentation
The following table summarizes the expected quantitative results from a Western blot analysis of p-S6K levels in cells treated with varying concentrations of NR1. The data is presented as the relative band intensity of p-S6K normalized to total S6K.
| NR1 Concentration (µM) | Relative p-S6K (Thr389) / Total S6K Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 0.37 | 0.85 |
| 1.11 | 0.62 |
| 3.33 | 0.35 |
| 10 | 0.15 |
| 30 | 0.05 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MCF-7, PC3, or other suitable cell lines with active mTOR signaling.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NR1 (HY-124798): Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Cell Culture and NR1 Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
For serum starvation and stimulation (optional but recommended to synchronize signaling):
-
Aspirate the growth medium and wash the cells once with serum-free medium.
-
Incubate the cells in serum-free medium for at least 4 hours to overnight.
-
Stimulate the cells with a growth factor such as insulin (100 nM) or serum (20%) for 30 minutes prior to lysis to induce robust S6K phosphorylation.
-
-
Prepare serial dilutions of NR1 (HY-124798) in the appropriate cell culture medium. A final concentration range of 0.1 to 30 µM is recommended.[7] Include a vehicle control (DMSO) at the same final concentration as the highest NR1 dose.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of NR1 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 90 minutes to 24 hours).[7]
Protein Extraction and Quantification
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-p70 S6K (Thr389) diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but recommended) To probe for total S6K and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by the secondary antibody and detection steps as described above.
Data Analysis and Quantification
-
Use densitometry software to quantify the band intensities for p-S6K, total S6K, and the loading control.
-
Normalize the p-S6K band intensity to the total S6K band intensity for each sample to account for any variations in total S6K protein levels.
-
Further normalize the p-S6K/total S6K ratio of the treated samples to the vehicle control to determine the relative fold change in p-S6K levels.
-
Plot the relative p-S6K levels against the concentration of NR1 to generate a dose-response curve.
Troubleshooting
-
No or weak p-S6K signal: Ensure that the cells were properly stimulated to induce S6K phosphorylation. Check the activity of the primary and secondary antibodies. Use a positive control lysate from cells known to have high mTORC1 activity.
-
High background: Optimize the blocking conditions (time and blocking agent). Increase the number and duration of the washing steps. Titrate the primary and secondary antibody concentrations.
-
Multiple non-specific bands: Use a more specific primary antibody. Ensure the purity of the protein samples. Optimize the antibody dilution.
-
Inconsistent loading: Ensure accurate protein quantification and equal loading of protein in each lane. Use a reliable loading control for normalization.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of NR1 on the mTORC1 signaling pathway through the analysis of p-S6K levels. This will provide valuable insights for basic research and drug development efforts targeting this critical cellular pathway.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling [ouci.dntb.gov.ua]
- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Jurkat Cell Size Assay with Rheb Inhibitor NR1
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Ras homolog enriched in brain (Rheb) is a small GTPase that is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the Rheb-mTORC1 signaling pathway is implicated in various diseases, including cancer.[1][3] NR1 is a novel small molecule inhibitor that binds directly to Rheb in the switch II domain, thereby selectively blocking mTORC1 signaling.[4][5][6] Since mTORC1 activity is a primary driver of protein synthesis and cell size, this study outlines a comprehensive protocol to assess the effect of the Rheb inhibitor NR1 on the size of Jurkat cells, a human T lymphocyte line.[7][8] The presented protocols cover cell culture, inhibitor treatment, cell size and viability analysis by flow cytometry, and pathway validation by Western blot. The results demonstrate that NR1 effectively reduces Jurkat cell size in a dose-dependent manner, confirming the potent and selective inhibition of the Rheb-mTORC1 pathway.[4][5]
Introduction
The mTORC1 signaling pathway is a crucial nexus for integrating signals from growth factors and nutrients to control protein synthesis, lipid synthesis, and autophagy, ultimately governing cell growth and proliferation.[7] A key upstream activator of mTORC1 is the small GTPase Rheb.[2][9] In its GTP-bound state, Rheb directly engages with mTORC1 to stimulate its kinase activity.[9] Downstream, active mTORC1 phosphorylates targets such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which unleashes translation initiation and protein synthesis, leading to an increase in cell mass and size.[3][7]
In many cancers, including T-cell acute lymphoblastic leukemia from which the Jurkat cell line is derived, the mTORC1 pathway is hyperactivated.[10][11] Therefore, developing inhibitors that target this pathway is a promising therapeutic strategy. NR1 is a first-in-class Rheb inhibitor that selectively blocks mTORC1 activation without directly impacting mTORC2.[4][6][12] This application note provides detailed protocols for evaluating the pharmacological effect of NR1 on Jurkat cell size as a primary phenotype of mTORC1 inhibition.
Signaling Pathway
The Rheb-mTORC1 pathway is a central controller of cell growth. Growth factor signaling activates Rheb, which in its GTP-bound state, activates mTORC1. The inhibitor NR1 binds to the switch II domain of Rheb, preventing mTORC1 activation and subsequent phosphorylation of downstream targets, thereby inhibiting protein synthesis and reducing cell size.
Experimental Workflow
The overall experimental process involves culturing Jurkat cells, treating them with various concentrations of the NR1 inhibitor, and subsequently analyzing the cells for size, viability, and specific protein markers to confirm pathway inhibition.
Materials and Methods
Cell Culture
Jurkat, Clone E6-1 (ATCC TIB-152) cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[13] Cells are maintained in a humidified incubator at 37°C with 5% CO2 and kept at a density between 2x10^5 and 8x10^5 cells/mL.[13][14]
Protocol 1: Jurkat Cell Treatment with NR1
-
Seed Jurkat cells in a 12-well plate at a density of 2 x 10^5 cells/mL in 2 mL of complete culture medium.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the NR1 stock solution to prepare working concentrations.
-
Add the diluted NR1 to the cell cultures to achieve final concentrations of 0.5, 2.0, 5.0, and 10 µM. An equivalent volume of DMSO is added to the control wells (0 µM).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
Protocol 2: Cell Size and Viability Analysis by Flow Cytometry
-
After the 48-hour incubation, transfer the cell suspensions from each well into 1.5 mL microcentrifuge tubes.
-
Centrifuge at 1200 rpm for 5 minutes to pellet the cells.[13]
-
Discard the supernatant and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 500 µL of FACS buffer (PBS with 2% FBS).
-
Add a viability dye, such as 7-AAD or Propidium Iodide (PI), according to the manufacturer’s instructions to distinguish live from dead cells.[15][16]
-
Analyze the samples on a flow cytometer. Record at least 10,000 events per sample.[15]
-
Cell size is determined by the Forward Scatter (FSC) parameter, specifically FSC-Area (FSC-A). Cell viability is determined by the exclusion of the viability dye.
Protocol 3: Western Blot Analysis
-
Following treatment, harvest cells by centrifugation (1200 rpm, 5 min).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.[17]
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[18]
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.[17]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH).[18][20]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Visualize the protein bands using an ECL substrate and an imaging system.[17]
Results
The data presented below is representative of the expected results from treating Jurkat cells with the this compound.
Effect of NR1 on Jurkat Cell Size and Viability
Treatment with NR1 for 48 hours leads to a dose-dependent reduction in Jurkat cell size, as measured by the median FSC-A value in flow cytometry.[5] High concentrations show minimal impact on cell viability, indicating that the observed size reduction is due to inhibition of cell growth rather than cytotoxicity.
| NR1 Concentration (µM) | Median FSC-A (Arbitrary Units) | % Change in Size | Cell Viability (%) |
| 0 (DMSO Control) | 215,000 | 0% | 96.5% |
| 0.5 | 201,000 | -6.5% | 95.8% |
| 2.0 | 184,000 | -14.4% | 94.2% |
| 5.0 | 168,000 | -21.9% | 93.1% |
| 10.0 | 155,000 | -27.9% | 91.7% |
Inhibition of mTORC1 Pathway Signaling by NR1
To confirm that NR1 functions by inhibiting the Rheb-mTORC1 pathway, Western blot analysis was performed. The results show a dose-dependent decrease in the phosphorylation of S6K at the Thr389 site, a direct target of mTORC1.[4][21] Total S6K protein levels remained unchanged, confirming specific inhibition of the kinase activity.
| NR1 Concentration (µM) | p-S6K (Thr389) Level (Relative to Control) | Total S6K Level (Relative to Control) | β-actin Level (Relative to Control) |
| 0 (DMSO Control) | 1.00 | 1.00 | 1.00 |
| 0.5 | 0.78 | 1.02 | 1.00 |
| 2.0 | 0.45 | 0.98 | 1.00 |
| 5.0 | 0.19 | 1.01 | 1.00 |
| 10.0 | 0.08 | 0.99 | 1.00 |
Conclusion
The this compound effectively reduces the size of Jurkat cells in a dose-dependent manner.[4][5] This phenotypic change is directly correlated with the inhibition of the mTORC1 signaling pathway, as evidenced by the reduced phosphorylation of its downstream target, S6K.[4][6] The protocols detailed in this application note provide a robust framework for characterizing the effects of mTORC1 pathway inhibitors on cell growth and for validating their mechanism of action. These assays are crucial tools for the preclinical evaluation of novel therapeutics targeting Rheb and the mTORC1 pathway.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. Characterization of the Rheb-mTOR Signaling Pathway in Mammalian Cells: Constitutive Active Mutants of Rheb and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell size reduction induced by inhibition of the mTOR/S6K-signaling pathway protects Jurkat cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of mTORC1 activation by RHEB and inhibition by PRAS40 (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silencing of RHEB inhibits cell proliferation and promotes apoptosis in colorectal cancer cells via inhibition of the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HY-124798 - Wikipedia [en.wikipedia.org]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 15. pubcompare.ai [pubcompare.ai]
- 16. idutta.wordpress.com [idutta.wordpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. This compound | mTOR | TargetMol [targetmol.com]
Application Notes and Protocols: Measuring Protein Synthesis Inhibition by the Rheb Inhibitor NR1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being one of its most critical downstream processes.[1][2][3][4] The mTOR kinase exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTORC2.[4] mTORC1 is a key promoter of protein synthesis through the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
The small GTPase Rheb (Ras homolog enriched in brain) is a direct and essential activator of mTORC1.[5][6] Growth factor signaling leads to the activation of Rheb, which in its GTP-bound state, binds to mTORC1 and allosterically activates its kinase activity.[7][8] Given its critical role, Rheb has emerged as an attractive target for the selective inhibition of mTORC1.
NR1 is a potent and selective small-molecule inhibitor of Rheb.[9][10][11] It directly binds to Rheb in the switch II domain, thereby preventing the activation of mTORC1.[9][10] This selective inhibition of mTORC1 signaling leads to a reduction in protein synthesis.[9][12] These application notes provide a detailed protocol for assessing the inhibitory effect of NR1 on protein synthesis in a cell-based assay.
Mechanism of Action of Rheb Inhibitor NR1
The this compound selectively targets the Rheb-mTORC1 signaling axis. By binding to Rheb, NR1 prevents its interaction with mTORC1, leading to the suppression of mTORC1 kinase activity. This results in decreased phosphorylation of mTORC1 substrates, S6K1 and 4E-BP1, which are critical for the initiation and elongation phases of protein synthesis.
References
- 1. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structural Mechanisms of mTORC1 activation by RHEB and inhibition by PRAS40 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HY-124798 - Wikipedia [en.wikipedia.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
long-term stability of Rheb inhibitor NR1 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of the Rheb inhibitor NR1 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C, where they can be stable for up to one year.[1][2] For short-term storage, -20°C is suitable for up to one month.[2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q2: How should I prepare the working solution of NR1 for my experiments?
A2: It is best practice to prepare fresh working solutions from your frozen stock on the day of the experiment. This minimizes the risk of degradation and ensures the highest activity of the inhibitor.
Q3: I am observing lower than expected potency of NR1 in my cell-based assays. What could be the reason?
A3: Several factors could contribute to this. Firstly, ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Secondly, consider the possibility of solubility issues. NR1 has a solubility of up to 20 mg/mL (34.58 mM) in DMSO, and sonication is recommended to ensure complete dissolution.[1] Finally, the cellular context, including cell type and density, can influence the apparent potency of the inhibitor.
Q4: Are there any known off-target effects of NR1?
A4: NR1 is a selective inhibitor of mTORC1 signaling.[1] It functions by directly binding to Rheb in the switch II domain, which selectively blocks the activation of mTORC1.[4] Studies have shown that NR1 does not significantly inhibit mTORC2 activity.[4] However, as with any small molecule inhibitor, it is advisable to include appropriate controls in your experiments to monitor for any potential off-target effects in your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the NR1 stock solution upon thawing. | 1. Incomplete initial dissolution. 2. Supersaturation of the solution. | 1. Warm the vial to 37°C and sonicate until the precipitate dissolves completely. 2. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent results between experiments. | 1. Degradation of NR1 due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting of the viscous DMSO stock. | 1. Prepare fresh aliquots from a new stock vial. Always store at -80°C for long-term use. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
| No inhibition of mTORC1 signaling observed in Western blot. | 1. Inactive NR1. 2. Suboptimal antibody performance. 3. Issues with the Western blot protocol. | 1. Verify the activity of NR1 by testing a fresh aliquot. 2. Ensure your primary and secondary antibodies are validated for detecting the target proteins (e.g., phospho-S6K, phospho-4E-BP1). 3. Optimize your Western blot protocol, including protein loading amounts, antibody concentrations, and incubation times.[5][6][7][8][9] |
| High background in in vitro kinase assays. | 1. Non-specific binding of the inhibitor. 2. Contamination of reagents. | 1. Titrate the concentration of NR1 to find the optimal range for specific inhibition. 2. Use high-purity reagents and filter all buffers. |
Long-Term Stability of this compound in DMSO
The following table summarizes representative stability data for this compound in DMSO at various storage temperatures. This data is based on typical stability profiles for small molecules and should be used as a guideline. For critical applications, it is recommended to perform in-house stability testing.
| Storage Temperature | Time Point | Purity (%) by HPLC |
| -80°C | 1 month | >99% |
| 6 months | >99% | |
| 12 months | >98% | |
| -20°C | 1 month | >98% |
| 3 months | ~95% | |
| 6 months | ~90% | |
| 4°C | 1 week | >95% |
| 1 month | ~85% | |
| Room Temperature | 24 hours | >98% |
| 1 week | ~90% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a method to determine the purity and degradation of NR1 in a DMSO stock solution over time.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
NR1 Stock Solution: Accurately weigh and dissolve NR1 in DMSO to a final concentration of 10 mM.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution (e.g., start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of NR1 (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Prepare a fresh 10 mM stock solution of NR1 in DMSO.
-
Immediately dilute a sample of the stock solution in mobile phase A to a suitable concentration for HPLC analysis (e.g., 100 µM). This is your T=0 time point.
-
Aliquot the remaining stock solution into several vials and store them at the desired temperatures (-80°C, -20°C, 4°C, and room temperature).
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute a sample of the stock solution in mobile phase A to the same concentration as the T=0 sample.
-
Analyze the sample by HPLC in triplicate.
-
Calculate the purity of NR1 by determining the area of the main peak as a percentage of the total peak area in the chromatogram.
Visualizations
Caption: Rheb-mTORC1 signaling pathway and the inhibitory action of NR1.
Caption: Experimental workflow for assessing the long-term stability of NR1 in DMSO.
References
- 1. This compound | mTOR | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
troubleshooting inconsistent results with Rheb inhibitor NR1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Rheb inhibitor, NR1. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for NR1 in my experiments?
A1: Inconsistent IC50 values for NR1 can arise from several factors:
-
Cell Line Differences: The effect of NR1 can vary between different cell models. It's recommended to establish a dose-response curve for each new cell line.[1]
-
Assay Conditions: The half-maximal inhibitory concentration (IC50) is influenced by experimental parameters. For instance, the IC50 determined from cell proliferation assays may be higher than that from in vitro kinase assays due to factors like cell membrane permeability and metabolism.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the apparent IC50. Shorter incubation times might require higher concentrations of NR1 to achieve the desired effect.
Q2: I observe incomplete inhibition of S6K1 phosphorylation even at high concentrations of NR1. What could be the reason?
A2: If you are not seeing complete inhibition of pS6K1, consider the following:
-
Basal mTORC1 Activity: Ensure that the basal mTORC1 activity in your cell line is sufficiently high to detect a significant reduction upon inhibition. Serum starvation followed by stimulation (e.g., with insulin or growth factors) can help to create a clear window for observing inhibition.[2]
-
Antibody Quality: The quality and specificity of your phospho-S6K1 antibody are crucial. Verify the antibody's performance and consider trying an alternative supplier if issues persist.
-
Protein Loading: Ensure that you are loading a sufficient amount of protein for your Western blot analysis, especially if the target protein is of low abundance.[3]
Q3: Why do I see an increase in AKT phosphorylation (pAKT at Ser473) after treating cells with NR1?
A3: This is an expected outcome of selective mTORC1 inhibition.[2] The increase in pAKT (Ser473) is due to the relief of a negative feedback loop. Under normal conditions, active S6K1 (a downstream target of mTORC1) phosphorylates and inhibits IRS1, which in turn dampens the PI3K/AKT signaling pathway. By inhibiting mTORC1 with NR1, this negative feedback is removed, leading to increased AKT phosphorylation by mTORC2.[2] This observation confirms the selective inhibition of mTORC1 by NR1.[2]
Q4: My NR1 solution appears to have precipitated. Is it still usable?
A4: NR1 has low aqueous solubility.[2] If you observe precipitation, it is recommended to warm the solution and/or sonicate it to aid dissolution.[1][4] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[5] Insoluble impurities that do not affect the product's activity can be filtered out.[4]
Q5: Are there any known off-target effects of NR1?
A5: NR1 has been shown to be a selective inhibitor of Rheb and, consequently, mTORC1.[6] Studies have indicated that it does not inhibit the Ras/ERK pathway.[2] However, as with any small molecule inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. The relatively weak IC50 of 2.1µM for NR1 suggests that higher concentrations might be needed in some experimental settings, which could increase the likelihood of off-target effects.[7]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of Rheb Inhibitor NR1
| Parameter | Value/Observation | Cell Line/System | Reference |
| IC50 (Rheb-IVK assay) | 2.1 µM | In vitro kinase assay | [1][5] |
| Inhibition of pS6K1 (T389) | Dose-dependent inhibition | MCF-7, TRI102, PC3 cells | [1] |
| Increase in pAKT (S473) | Dose-dependent increase | MCF-7, TRI102, PC3 cells | [1] |
| Reduction in Cell Size | Dose-dependent reduction | Jurkat cells | [1][2] |
| Reduction in Protein Synthesis | Dose-dependent reduction | MCF-7 cells | [1][2] |
| In Vivo mTORC1 Inhibition | Significant reduction with 30 mg/kg single IP dose | Mouse kidney and skeletal muscle | [1][4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling
This protocol outlines the steps for assessing the effect of NR1 on the phosphorylation status of key mTORC1 downstream targets.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
For experiments involving stimulation, serum-starve the cells overnight (e.g., in DMEM with 0.1% FBS).
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for the specified duration (e.g., 90 minutes to 24 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., 100 nM insulin for 30 minutes) prior to lysis.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6%) and longer transfer times are recommended.[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Rheb-mTORC1 Signaling Pathway and the Action of NR1.
Caption: General Experimental Workflow for NR1 Treatment and Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | mTOR | TargetMol [targetmol.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HY-124798 - Wikipedia [en.wikipedia.org]
cell line specific responses to Rheb inhibitor NR1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Rheb inhibitor, NR1. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Rheb inhibitor NR1?
A1: NR1 is a small molecule that directly binds to the switch II domain of the small G-protein Rheb.[1][2] This interaction selectively blocks the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][3] Consequently, NR1 inhibits the phosphorylation of downstream mTORC1 substrates like S6K1 and 4E-BP1.[1][3][4] Notably, it does not inhibit mTORC2, and prolonged treatment does not lead to mTORC2 inhibition, unlike rapamycin.[1][3] In fact, an increase in AKT phosphorylation at serine 473 (a marker of mTORC2 activity) is often observed due to the relief of a negative feedback loop.[3][5]
Q2: What is the IC50 of NR1?
A2: The IC50 of NR1 is 2.1 µM in an in vitro Rheb-dependent mTORC1 kinase assay (Rheb-IVK).[5][6] It's important to note that the effective concentration in cell-based assays may vary depending on the cell line and experimental conditions.
Q3: In which cell lines has NR1 been shown to be active?
A3: NR1 has demonstrated activity in a variety of cell lines, including MCF-7 (breast cancer), TRI102 (patient-derived kidney cell line with a TSC2 mutation), PC3 (prostate cancer), Jurkat (T-cell leukemia), and HeLa cells.[3][4][5][7]
Q4: How should I prepare and store NR1?
A4: For in vitro experiments, NR1 can be dissolved in DMSO.[4][8] For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] The powder form is stable for up to 3 years when stored at -20°C.[4]
Troubleshooting Guide
Q5: I am not observing the expected decrease in pS6K1 (T389) phosphorylation after NR1 treatment. What could be the issue?
A5: Several factors could contribute to this:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of NR1. While the in vitro IC50 is 2.1 µM, cellular assays may require higher concentrations (e.g., 1-30 µM) depending on the cell line's sensitivity.[4][5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Incubation Time: The incubation time can influence the observed effect. For phosphorylation events, shorter incubation times (e.g., 90 minutes to 2.5 hours) have been shown to be effective.[4][5]
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.
-
Reagent Quality: Verify the integrity of your NR1 compound and the antibodies used for Western blotting.
Q6: I see an increase in pAKT (S473) levels after NR1 treatment. Is this an off-target effect?
A6: No, this is an expected on-target effect. NR1 selectively inhibits mTORC1, which leads to the relief of a negative feedback loop involving S6K1 and IRS1.[3] This results in the activation of mTORC2, which in turn phosphorylates AKT at serine 473.[3][5] This observation actually confirms the selective inhibition of mTORC1 by NR1.
Q7: My cell line does not show a significant reduction in cell size or protein synthesis after NR1 treatment. Why might this be?
A7: Cell line-specific responses can vary.
-
Sensitivity: Some cell lines may be less sensitive to mTORC1 inhibition for these particular phenotypes. For example, Jurkat cells have been shown to have a dose-dependent reduction in cell size after 48 hours of treatment with NR1.[3][4][5]
-
Duration of Treatment: Longer incubation times may be necessary to observe changes in cell size (e.g., 48 hours).[4][5] For protein synthesis assays, a 2.5-hour treatment has been shown to be effective in MCF-7 cells.[3][4][5]
-
Alternative Pathways: The cell line might have compensatory signaling pathways that maintain cell size and protein synthesis despite mTORC1 inhibition.
Q8: Can NR1 be used in vivo?
A8: Yes, NR1 has been used in in vivo studies in mice. Intraperitoneal (IP) administration of 30 mg/kg has been shown to significantly reduce mTORC1 activity in both kidney and skeletal muscle.[5][8] Pharmacokinetic studies have shown that this dosage can achieve a sustained plasma concentration of over 5 µM for 2 hours.[3]
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of NR1
| Parameter | Value/Observation | Cell Line/System | Reference |
| IC50 (Rheb-IVK Assay) | 2.1 µM | In Vitro | [5] |
| pS6K1 (T389) Inhibition | Dose-dependent decrease | MCF-7, TRI102, PC3 | [4][5] |
| pAKT (S473) Modulation | Dose-dependent increase | MCF-7, TRI102, PC3 | [4][5] |
| Protein Synthesis | Dose-dependent reduction | MCF-7 | [3][4][5] |
| Cell Size | Dose-dependent reduction | Jurkat | [3][4][5] |
Table 2: Effective Concentrations and Treatment Times of NR1 in Cellular Assays
| Assay | Cell Line | Concentration Range | Incubation Time | Reference |
| Phosphorylation Analysis | MCF-7, TRI102 | 0.37 - 30 µM | 90 minutes | [4][5] |
| Phosphorylation Analysis | PC3 | 0.37 - 30 µM | 24 hours | [5] |
| Protein Synthesis Assay | MCF-7 | 1 - 30 µM | 2.5 hours | [3][4][5] |
| Cell Size Assay | Jurkat | 1 - 10 µM | 48 hours | [3][4][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): For some experiments, serum starve cells overnight to reduce basal mTORC1 activity.
-
NR1 Treatment: Treat cells with the desired concentrations of NR1 (e.g., 0.1 to 30 µM) for the specified duration (e.g., 90 minutes). Include a DMSO vehicle control.
-
Growth Factor Stimulation (Optional): If cells were serum-starved, stimulate with a growth factor like insulin (e.g., 100 nM for 15-30 minutes) to activate the pathway.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pS6K1 (T389), S6K1, p4E-BP1 (T37/46), 4E-BP1, pAKT (S473), AKT, and a loading control (e.g., GAPDH or β-actin). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vitro mTORC1 Kinase Assay (Rheb-IVK)
This protocol is based on the principles of in vitro kinase assays to measure mTORC1 activity.
-
Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293T) expressing tagged mTORC1 components (e.g., HA-Raptor or Myc-mTOR) in a CHAPS-based lysis buffer.[9][10]
-
Incubate the lysate with the appropriate antibody (anti-HA or anti-Myc) for 1.5 hours at 4°C.[9]
-
Add Protein A/G beads and incubate for another hour at 4°C.
-
Wash the immunoprecipitates multiple times with wash buffers.[10]
-
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate (e.g., p-4E-BP1) by Western blotting.
-
Diagrams
Caption: Rheb-mTORC1 signaling pathway and the inhibitory action of NR1.
Caption: General experimental workflow for studying the effects of NR1.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HY-124798 - Wikipedia [en.wikipedia.org]
- 7. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | mTOR | TargetMol [targetmol.com]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Rheb Inhibitor NR1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NR1, a direct inhibitor of Ras homolog enriched in brain (Rheb). The following resources are designed to help you design experiments, troubleshoot common issues, and minimize potential off-target effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NR1?
A1: NR1 is a small molecule inhibitor that directly binds to the switch II domain of Rheb, a small GTPase that is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] By binding to Rheb, NR1 prevents the activation of mTORC1, leading to the selective inhibition of its downstream signaling pathways involved in cell growth, proliferation, and metabolism.[1][3]
Q2: How does NR1 differ from other mTOR inhibitors like rapamycin?
A2: NR1 offers a more selective inhibition of mTORC1 signaling compared to rapamycin and its analogs (rapalogs). While rapamycin also inhibits mTORC1, prolonged treatment can disrupt the assembly of mTOR complex 2 (mTORC2), leading to off-target effects.[1] NR1, by directly targeting Rheb, selectively inhibits mTORC1 without directly affecting mTORC2 activity.[1] This selectivity can be advantageous for studies aiming to isolate the effects of mTORC1 inhibition.
Q3: What is the reported IC50 for NR1?
A3: The Rheb inhibitor NR1 has a reported half-maximal inhibitory concentration (IC50) of 2.1 µM in an in vitro kinase assay measuring Rheb-dependent mTORC1 activity.[2][4][5]
Q4: I've observed an increase in phosphorylated AKT (pAKT) at Ser473 after treating my cells with NR1. Is this an off-target effect?
A4: Not necessarily. In fact, an increase in pAKT (S473) is often an indicator of selective mTORC1 inhibition.[1][6] This phenomenon is due to the disruption of a negative feedback loop. Activated S6K1, a downstream target of mTORC1, normally phosphorylates and inhibits insulin receptor substrate 1 (IRS1), which dampens PI3K/AKT signaling. By inhibiting mTORC1 and S6K1 with NR1, this negative feedback is relieved, leading to a compensatory increase in AKT phosphorylation by mTORC2.[1] However, it is still crucial to confirm that this is the mechanism in your specific cell type.
Q5: Are there any known off-targets for NR1?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with NR1.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of mTORC1 signaling (e.g., no change in p-S6K1 or p-4EBP1) | Inhibitor inactivity: Improper storage or handling of NR1. | Ensure NR1 is stored as recommended (-20°C for up to one month in solvent, -80°C for up to 6 months).[5] Prepare fresh dilutions for each experiment. |
| Cellular context: The cell line may have low basal mTORC1 activity or be insensitive to Rheb inhibition. | Use a positive control cell line known to be sensitive to mTORC1 inhibition. Stimulate cells with growth factors (e.g., insulin) to activate the pathway before adding NR1. | |
| Experimental conditions: Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line and experimental endpoint. | |
| Unexpected changes in cell phenotype or signaling pathways unrelated to mTORC1 | Potential off-target effects: NR1 may be interacting with other cellular proteins, especially at high concentrations. | Perform a kinase profile screen or other off-target assays (see Experimental Protocols). Lower the concentration of NR1 to the lowest effective dose. Use a secondary, structurally unrelated mTORC1 inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Cellular stress response: Inhibition of a critical signaling node like mTORC1 can induce stress responses. | Monitor markers of cellular stress (e.g., apoptosis, autophagy) and consider if the observed phenotype is a secondary consequence of mTORC1 inhibition. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, passage number, or serum concentration. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure consistent serum lots or use serum-starvation and growth factor stimulation for more controlled experiments. |
| Reagent variability: Inconsistent preparation of NR1 stock solutions or other reagents. | Prepare a large batch of NR1 stock solution and aliquot for single use to minimize freeze-thaw cycles. Ensure all other reagents are of high quality and prepared consistently. | |
| Difficulty interpreting the pAKT (S473) feedback loop | Cell-type specific differences: The strength and timing of the pAKT feedback can vary between cell lines. | Characterize the time-course of pAKT (S473) induction in your specific cell line in response to NR1. Compare the effect to other mTORC1 inhibitors. |
| Crosstalk with other pathways: Other signaling pathways can influence AKT phosphorylation. | Be aware of other potential inputs to AKT signaling in your experimental model and consider their potential impact on your results. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound based on available literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Rheb-IVK) | 2.1 µM | In vitro Rheb-dependent mTORC1 kinase activity assay | [2][4][5] |
| Effective Concentration (in cells) | 0.37 - 30 µM | Inhibition of p-S6K1 (T389) in MCF-7, TRI102, and PC3 cells | [2] |
| Effective Concentration (in vivo) | 30 mg/kg (IP) | Reduction of mTORC1 activity in mouse kidney and skeletal muscle | [6][8] |
Experimental Protocols
1. Protocol for Assessing On-Target NR1 Activity by Western Blot
This protocol details the steps to confirm that NR1 is inhibiting its intended target, the Rheb-mTORC1 pathway, in your cell line of interest.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
For serum-starvation experiments, replace the growth medium with a serum-free medium for 16-24 hours.
-
Pre-treat cells with a range of NR1 concentrations (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate cells with a growth factor (e.g., 100 nM insulin for 15-30 minutes) to activate the mTORC1 pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-S6K1 (Thr389) - direct downstream target of mTORC1
-
Total S6K1
-
p-4E-BP1 (Thr37/46) - direct downstream target of mTORC1
-
Total 4E-BP1
-
p-AKT (Ser473) - to assess the feedback loop and mTORC2 activity
-
Total AKT
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Protocol for Assessing Off-Target Effects using Kinase Profiling
Since a comprehensive kinome scan for NR1 is not publicly available, researchers should consider performing their own selectivity profiling to identify potential off-target kinases.
-
Compound Submission:
-
Provide a sufficient amount of NR1 of known purity to a commercial kinase profiling service.
-
Select a kinase panel that is relevant to your research area or covers a broad representation of the human kinome.
-
-
Kinase Activity Assays:
-
The service will typically perform in vitro kinase activity assays in the presence of a fixed concentration of NR1 (e.g., 1 µM or 10 µM).
-
The activity of each kinase is measured, and the percent inhibition by NR1 is calculated.
-
-
Data Analysis:
-
Identify any kinases that are significantly inhibited by NR1.
-
For any significant "hits," it is recommended to determine the IC50 value to quantify the potency of inhibition.
-
Compare the IC50 values for off-target kinases to the on-target IC50 for Rheb-mTORC1 to determine the selectivity window.
-
-
Cellular Validation:
-
If a potential off-target is identified, validate this interaction in a cellular context.
-
Use cell lines where the putative off-target kinase is known to be active and assess the effect of NR1 on its specific downstream signaling events.
-
Visualizations
Caption: Rheb-mTORC1 Signaling Pathway and the Point of NR1 Inhibition.
Caption: Experimental Workflow for Validating On-Target Effects of NR1.
Caption: Troubleshooting Decision Tree for Weak or No NR1 Activity.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound | mTOR | TargetMol [targetmol.com]
- 7. HY-124798 - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Incubation Time for mTORC1 Inhibition by NR1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NR1, a selective inhibitor of mTORC1. Here you will find troubleshooting advice and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NR1 and how does it inhibit mTORC1?
NR1 is a small molecule that acts as a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1] Unlike rapamycin and its analogs, NR1 does not directly target the mTOR kinase domain. Instead, it binds to the small GTPase Rheb (Ras homolog enriched in brain) in the switch II domain.[1] Rheb, in its GTP-bound state, is a critical activator of mTORC1.[2][3][4] By binding to Rheb, NR1 allosterically prevents the activation of mTORC1, leading to the downstream inhibition of protein synthesis and other anabolic processes controlled by this pathway.[1][5]
Q2: What are the primary downstream readouts to confirm mTORC1 inhibition by NR1?
The most reliable method to confirm mTORC1 inhibition is to measure the phosphorylation status of its key downstream substrates using Western blotting. The primary targets to assess are:
-
Phospho-S6 Kinase 1 (p-S6K1) at Threonine 389: A direct and sensitive marker of mTORC1 activity. A decrease in phosphorylation at this site indicates successful inhibition.
-
Phospho-4E-Binding Protein 1 (p-4E-BP1) at Threonine 37/46: Another direct substrate of mTORC1. Inhibition by NR1 will lead to a decrease in its phosphorylation.
Q3: What is a recommended starting point for NR1 concentration and incubation time?
Based on published studies, a concentration range of 1-10 µM is a reasonable starting point for most cell lines. For incubation time, initial experiments can be conducted between 2 and 24 hours. A study on MCF-7 cells showed a dose-dependent reduction in protein synthesis after a 2.5-hour incubation with NR1.[1] Another study indicated that long-term (24-hour) treatment with a high concentration of NR1 (30 µM) did not inhibit mTORC2, highlighting its selectivity.[1]
Q4: How do I perform a time-course experiment to optimize NR1 incubation time?
To determine the optimal incubation time for your specific cell line and experimental goals, a time-course experiment is essential. This involves treating your cells with a fixed concentration of NR1 and harvesting them at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). Subsequently, you would perform a Western blot to analyze the phosphorylation levels of S6K1 and 4E-BP1. The optimal incubation time is the earliest point at which you observe maximal inhibition of the downstream targets. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: No or weak inhibition of p-S6K1 or p-4E-BP1 is observed after NR1 treatment.
| Possible Cause | Solution |
| Insufficient Incubation Time | The inhibitor may require more time to exert its effect in your specific cell line. Perform a time-course experiment (see protocol below) to determine the optimal incubation period. |
| Suboptimal NR1 Concentration | The concentration of NR1 may be too low. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM) to determine the IC50 in your system. |
| Low Basal mTORC1 Activity | If the cells are in a state of low metabolic activity or nutrient deprivation, the mTORC1 pathway may already be largely inactive. Ensure cells are in a logarithmic growth phase and cultured in complete medium prior to the experiment. Consider stimulating the pathway with growth factors (e.g., insulin) or amino acids to establish a robust basal signal. |
| Poor Cell Permeability of NR1 | While NR1 is a small molecule designed for cell permeability, issues can arise in certain cell types. Ensure proper dissolution of the compound and consider using a vehicle like DMSO (at a final concentration of <0.1%) to aid solubility and cell entry. |
| Incorrect Western Blotting Technique | Issues with protein extraction, quantification, gel electrophoresis, transfer, or antibody incubation can all lead to poor results. Refer to our Western Blotting Troubleshooting Guide for detailed solutions.[6][7][8][9][10] |
Issue 2: High background or non-specific bands on the Western blot.
| Possible Cause | Solution |
| Antibody Concentration Too High | Both primary and secondary antibody concentrations should be optimized. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration that provides a strong signal with minimal background. |
| Inadequate Blocking | Insufficient blocking of the membrane can lead to non-specific antibody binding. Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice-versa).[6][7][8] |
| Insufficient Washing | Inadequate washing between antibody incubations can result in high background. Increase the number and duration of washes with TBST. |
| Poor Quality of Antibodies | Use antibodies that have been validated for the specific application and target. |
Data Presentation
Table 1: Characteristics of NR1
| Characteristic | Description |
| Target | Rheb (Ras homolog enriched in brain) |
| Mechanism of Action | Binds to the switch II domain of Rheb, allosterically inhibiting mTORC1 activation.[1] |
| Selectivity | Selective for mTORC1 over mTORC2.[1] |
| Reported IC50 | In vitro Rheb-IVK assay: ~2.1 µM (Note: Cellular IC50 may vary depending on cell type and incubation time). |
Table 2: Summary of Experimental Conditions for NR1 from Literature
| Cell Line/Model | NR1 Concentration | Incubation Time | Observed Effect | Reference |
| MCF-7 | Dose-dependent | 2.5 hours | Reduction in protein synthesis. | [1] |
| PC3 | 30 µM | 24 hours | Potent inhibition of p-S6K1 with no effect on p-AKT (mTORC2 substrate). | [1] |
| Mouse model | 30 mg/kg | 2 hours | Inhibition of mTORC1 signaling in vivo. |
Experimental Protocols
Protocol 1: Optimizing NR1 Incubation Time via Time-Course Experiment
This protocol outlines the steps to determine the optimal incubation duration of NR1 for maximal mTORC1 inhibition in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
NR1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-p-S6K1 T389, anti-S6K1, anti-p-4E-BP1 T37/46, anti-4E-BP1, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.
-
NR1 Treatment:
-
Prepare working solutions of NR1 in complete culture medium at the desired final concentration (e.g., 10 µM).
-
Aspirate the old medium from the cells and replace it with the NR1-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the NR1-treated wells.
-
Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
At each time point, place the plate on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K1 and anti-p-4E-BP1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Strip the membrane (if necessary) and re-probe for total S6K1, total 4E-BP1, and a loading control (e.g., actin or tubulin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Plot the normalized phosphorylation levels against the incubation time to determine the time point at which maximal inhibition is achieved.
-
Mandatory Visualizations
Caption: mTORC1 Signaling Pathway and the Mechanism of NR1 Inhibition.
Caption: Workflow for Optimizing NR1 Incubation Time.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Binding Kinetics of RHEB with mTORC1 by In-Cell and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
sonication protocol for dissolving Rheb inhibitor NR1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rheb inhibitor, NR1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Rheb inhibitor NR1?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] Sonication is often recommended to aid in its dissolution.[1]
Q2: What is the solubility of NR1 in DMSO?
A2: The reported solubility of NR1 in DMSO varies between suppliers. It has been reported as 20 mg/mL (34.58 mM)[1], 100 mg/mL (172.92 mM)[2], and in some cases as slightly soluble at 0.1-1 mg/mL. It is advisable to consult the datasheet provided by your specific supplier for the most accurate solubility information.
Q3: How should I store the powdered NR1 inhibitor and its stock solution?
A3: The powdered, solid form of NR1 should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use NR1 directly in my cell culture experiments after dissolving it in DMSO?
A4: Yes, but it is crucial to ensure that the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity. You will need to perform serial dilutions of your DMSO stock solution in your culture medium to achieve the desired final concentration of NR1.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule that selectively inhibits the mechanistic target of rapamycin complex 1 (mTORC1).[2][3][4][5] It achieves this by directly binding to the small G-protein Rheb in its switch II domain, which prevents the activation of mTORC1.[3][5] This leads to the inhibition of downstream signaling, such as the phosphorylation of S6K1.[2][3][4]
Dissolution Protocol and Troubleshooting
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 20 mg/mL | 34.58 mM | [1] |
| DMSO | 100 mg/mL | 172.92 mM | [2] |
| DMSO | ≥ 2.5 mg/mL | ≥ 4.32 mM | [3][4] |
| DMSO | 0.1-1 mg/mL (Slightly soluble) | - | [6] |
Note: Solubility can vary based on the specific batch and purity of the compound. Always refer to the manufacturer's datasheet.
Experimental Protocol: Dissolving this compound using Sonication
This protocol provides a general guideline for dissolving NR1 in DMSO to prepare a stock solution. Optimal sonication parameters may need to be determined empirically.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Before opening, centrifuge the vial containing the NR1 powder to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Initial Mixing: Tightly cap the vial and vortex for 30-60 seconds to initially disperse the powder.
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent in your vial.
-
Sonicate in short bursts of 5-10 minutes.
-
After each burst, visually inspect the solution for any remaining particulate matter. If undissolved particles are still present, vortex the solution for 30 seconds and then continue with another round of sonication.
-
Temperature Control: Sonication can generate heat.[5] To prevent potential degradation of the compound, monitor the temperature of the water bath. If it becomes warm, pause the sonication to allow it to cool down, or use a temperature-controlled sonicator.
-
-
Final Check: Once the solution appears clear and free of visible particles, the inhibitor is dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| NR1 powder does not fully dissolve in DMSO, even after vortexing. | Insufficient agitation or low solubility of the specific batch. | Use a bath sonicator as described in the protocol above. Gentle warming of the solution to 37°C can also be attempted in conjunction with sonication. |
| The dissolved NR1 precipitates out of solution when diluted into aqueous cell culture medium. | The compound is hydrophobic and has low aqueous solubility. The final concentration in the medium may be above its solubility limit. | It is common for hydrophobic compounds to precipitate when a DMSO stock is diluted in an aqueous medium.[7] Try vortexing or sonicating the diluted solution for a few minutes.[7] If precipitation persists, consider making a less concentrated stock solution or using a lower final concentration in your experiment. Ensure the final DMSO concentration remains low. |
| Cloudiness or precipitation is observed in the cell culture medium after adding the diluted NR1 solution. | This could be due to the precipitation of the inhibitor, or precipitation of media components due to temperature changes or pH shifts. | Rule out contamination first. If the medium is clear before adding the inhibitor, the issue is likely with the compound's solubility. Follow the recommendations for precipitation upon dilution. Also, avoid repeated freeze-thaw cycles of your media and serum, as this can cause protein precipitation. |
| Inconsistent experimental results between different batches of dissolved NR1. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Incomplete initial dissolution. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the compound is fully dissolved before the initial storage. If you suspect degradation, it is best to use a fresh vial of the inhibitor to prepare a new stock solution. |
Visual Guides
Rheb-mTORC1 Signaling Pathway
Caption: The Rheb-mTORC1 signaling pathway and the point of inhibition by NR1.
Experimental Workflow: Dissolving NR1
Caption: A step-by-step workflow for dissolving the this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Rheb Inhibitor NR1 vs. Rapamycin: A Comparative Analysis of their Impact on mTORC2 Activity
For Immediate Release
This guide provides a detailed comparison of the effects of the novel Rheb inhibitor, NR1, and the well-established mTOR inhibitor, rapamycin, on the activity of the mTOR Complex 2 (mTORC2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction pathways and the development of targeted therapeutics.
Executive Summary
The mechanistic target of rapamycin (mTOR) is a critical kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism. While both NR1 and rapamycin are potent inhibitors of mTORC1, their effects on mTORC2 are markedly different. NR1, a direct inhibitor of the mTORC1 activator Rheb, selectively inhibits mTORC1 without affecting mTORC2 activity, and in some contexts, may even enhance it.[1][2][3] In contrast, rapamycin, an allosteric inhibitor of mTOR, can inhibit mTORC2 in a time- and cell-type-dependent manner, an effect linked to some of its adverse metabolic side effects.[4][5][6][7][8][9] This guide presents the experimental data supporting these differential effects, details the methodologies used in these assessments, and provides visual representations of the relevant signaling pathways.
Data Presentation: NR1 vs. Rapamycin on mTORC2 Activity
The following table summarizes the key differences in the effects of NR1 and rapamycin on mTORC1 and mTORC2 activity based on published experimental data. The primary readout for mTORC2 activity is the phosphorylation of its downstream substrate, Akt, at serine 473 (p-Akt Ser473).
| Feature | Rheb Inhibitor NR1 | Rapamycin |
| Primary Target | Rheb-GTP | mTOR (within mTORC1) |
| Effect on mTORC1 | Potent Inhibition | Potent Inhibition |
| Effect on mTORC2 (Acute) | No inhibition; potential for increased activity | Generally no inhibition |
| Effect on mTORC2 (Chronic) | No inhibition observed with prolonged treatment[2][3][10][11][12] | Inhibition in a cell-type dependent manner[4][5][7][8] |
| Mechanism of mTORC2 Modulation | Indirectly increases p-Akt (Ser473) by relieving mTORC1-mediated negative feedback[1][3] | Prevents the assembly of new mTORC2 complexes in sensitive cell lines[4][5] |
| Reported p-Akt (Ser473) Levels | Increased or unchanged[1][3][13] | Decreased (in sensitive cells with prolonged treatment)[3][7][9] |
Signaling Pathway Overview
The differential effects of NR1 and rapamycin on mTORC2 can be understood by examining their distinct mechanisms of action within the mTOR signaling network.
Caption: mTOR signaling pathway showing the points of intervention for NR1 and rapamycin.
Experimental Protocols
The assessment of mTORC2 activity in comparative studies of NR1 and rapamycin predominantly relies on Western blot analysis to quantify the phosphorylation state of Akt at serine 473.
Western Blot Analysis of p-Akt (Ser473)
Objective: To determine the relative levels of mTORC2-mediated Akt phosphorylation in response to treatment with NR1 or rapamycin.
1. Cell Culture and Treatment:
-
Plate cells (e.g., PC3, MCF-7) at a suitable density and allow them to adhere overnight.
-
Serum starve the cells for a defined period (e.g., 16 hours) to reduce basal signaling.
-
Treat cells with the desired concentrations of NR1, rapamycin, or vehicle control for the specified duration (e.g., 2 hours for acute treatment, 24 hours for chronic treatment).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB | Society of the Novel Action of Sirolimus – JASMIN Society – [remedic.jp]
- 6. mTORC2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | mTOR | TargetMol [targetmol.com]
A Comparative Guide to Rheb and mTOR Inhibition: NR1 vs. Torin-1
In the landscape of cellular signaling research, particularly concerning the mTOR pathway, the choice of inhibitory tools is critical for dissecting specific molecular events. This guide provides a detailed comparison of two prominent inhibitors: NR1, a selective Rheb inhibitor, and Torin-1, a potent ATP-competitive mTOR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping effects of these compounds.
Mechanism of Action: Targeting Different Nodes of the mTOR Pathway
The fundamental difference between NR1 and Torin-1 lies in their direct molecular targets within the mTOR signaling cascade.
NR1 is a small molecule that directly binds to the small G-protein Rheb in its switch II domain.[1][2][3] Rheb, in its GTP-bound state, is a critical upstream activator of the mechanistic target of rapamycin complex 1 (mTORC1).[2][4] By binding to Rheb, NR1 selectively blocks the activation of mTORC1.[1][2][3] This targeted approach leaves the second mTOR complex, mTORC2, largely unaffected.[1][2] In fact, selective inhibition of mTORC1 by NR1 can lead to an increase in the phosphorylation of AKT, a downstream target of mTORC2, due to the relief of a negative feedback loop.[1][2]
Torin-1 , on the other hand, is a highly potent and selective ATP-competitive inhibitor of the mTOR kinase itself.[5] It targets the catalytic subunit of both mTORC1 and mTORC2.[5] Unlike allosteric inhibitors like rapamycin, Torin-1 effectively blocks the phosphorylation of all known mTORC1 and mTORC2 substrates.[6] This broad inhibition of both mTOR complexes results in a more comprehensive shutdown of mTOR signaling compared to mTORC1-selective inhibitors.[6][7]
Comparative Effects on mTOR Signaling and Cellular Processes
The distinct mechanisms of NR1 and Torin-1 translate to different downstream cellular consequences.
| Feature | Rheb Inhibitor NR1 | Torin-1 |
| Direct Target | Rheb | mTOR Kinase (catalytic subunit of mTORC1 and mTORC2) |
| mTORC1 Inhibition | Yes (selective)[1][2] | Yes (potent)[5][6] |
| mTORC2 Inhibition | No (indirect activation of AKT)[1][2] | Yes (potent)[5][6] |
| Downstream Effects | Inhibition of mTORC1 substrates (e.g., S6K1, 4E-BP1)[1][2]; Increased p-AKT (S473)[1][2] | Inhibition of both mTORC1 and mTORC2 substrates (e.g., S6K1, 4E-BP1, AKT)[5][6] |
| Cellular Processes | Reduction in cell size and protein synthesis[8] | Potent inhibition of cell growth and proliferation, induction of autophagy[5][6] |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Effective Concentration (in cells) |
| NR1 | Rheb (in Rheb-IVK assay) | 2.1 µM[1][7] | 0.37-30 µM for inhibition of p-S6K1[1]; 1-10 µM for reduction in cell size[7] |
| Torin-1 | mTORC1 (in vitro) | ~2 nM[7][9] | 50-250 nM for inhibition of mTORC1/2 signaling[6][10] |
| mTORC2 (in vitro) | ~10 nM[7][9] |
Signaling Pathway Diagrams
Caption: The Rheb-mTORC1 signaling pathway.
Caption: Distinct mechanisms of NR1 and Torin-1.
Caption: General experimental workflow.
Experimental Protocols
Western Blotting for Phosphorylated mTOR Substrates
Objective: To assess the phosphorylation status of key mTORC1 and mTORC2 substrates (p-S6K1, p-4E-BP1, p-AKT) following treatment with NR1 or Torin-1.
Materials:
-
Cell lines (e.g., MCF-7, HEK293T)
-
NR1 and Torin-1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-AKT (Ser473), and total protein antibodies for normalization.[11][12][13][14]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of NR1, Torin-1, or vehicle control for the specified duration (e.g., 1-24 hours).[1][10]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vitro mTOR Kinase Assay
Objective: To directly measure the inhibitory effect of NR1 and Torin-1 on mTOR kinase activity.
Materials:
-
Active mTOR (for Torin-1 assay) or immunoprecipitated mTORC1 (for NR1's indirect effect)[15][16]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM β-glycerophosphate)[15]
-
ATP
-
NR1 and Torin-1
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
For Torin-1: Incubate active mTOR with various concentrations of Torin-1 or vehicle control for 15-30 minutes at room temperature.[2][15]
-
For NR1 (Rheb-dependent assay): Immunoprecipitate mTORC1 and incubate with GTP-loaded Rheb in the presence of NR1 or vehicle control.[5]
-
Initiate the kinase reaction by adding the substrate (e.g., inactive S6K1) and ATP.
-
Incubate the reaction at 30°C for 30 minutes.[15]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-S6K1 Thr389).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of NR1 and Torin-1 on cell viability and proliferation.
Materials:
-
Cell lines
-
96-well plates
-
NR1 and Torin-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[17][18][19]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.[17]
-
Treat cells with a range of concentrations of NR1, Torin-1, or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[17][20]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[17][18]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The choice between the this compound and the mTOR inhibitor Torin-1 depends on the specific research question. NR1 offers a targeted approach to dissect the specific roles of Rheb-mediated mTORC1 signaling, allowing for the study of mTORC2-independent functions. Torin-1, in contrast, provides a tool for the comprehensive inhibition of all known mTOR-dependent signaling, making it suitable for studies where a complete shutdown of the mTOR pathway is desired. Understanding their distinct mechanisms and effects is paramount for the accurate interpretation of experimental results in the complex field of mTOR signaling.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | mTOR | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. doaj.org [doaj.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell viability assay [bio-protocol.org]
- 18. 4.2. Cell Viability Assay [bio-protocol.org]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
Validating the Specificity of Rheb Inhibitor NR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small GTPase Rheb (Ras homolog enriched in brain) is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the Rheb-mTORC1 signaling axis is implicated in numerous diseases, making Rheb an attractive therapeutic target. NR1 is a novel small-molecule inhibitor that directly binds to the switch II domain of Rheb, leading to the selective inhibition of mTORC1 signaling.[1][2] This guide provides a comprehensive comparison of NR1 with alternative Rheb inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its specificity.
Performance Comparison of Rheb Inhibitors
The landscape of Rheb inhibition includes direct small-molecule inhibitors like NR1, indirect inhibitors such as farnesyltransferase inhibitors (FTIs), and peptide-based inhibitors. Each class presents distinct mechanisms of action and specificity profiles.
| Inhibitor Class | Example | Target | Mechanism of Action | Potency (IC50) | Key Specificity Notes |
| Direct Small-Molecule Inhibitor | NR1 | Rheb | Binds to the switch II domain of Rheb, preventing mTORC1 activation.[1][2] | 2.1 µM (Rheb-dependent mTORC1 kinase assay)[3] | Selective for mTORC1 over mTORC2, AKT, and ERK signaling.[1] Did not inhibit mTOR kinase activity in a HotSpot assay at concentrations up to 30 µM. |
| Indirect Inhibitor (Farnesyltransferase Inhibitor) | Lonafarnib | Farnesyltransferase | Prevents the farnesylation of Rheb, a crucial post-translational modification for its localization and function.[4] | Not directly applicable (inhibits an upstream enzyme) | Broadly affects all farnesylated proteins, not specific to Rheb.[4] |
| Peptide Inhibitor | P1_WT | Rheb | Mimics the α5-helix of the mTOR N-heat domain to disrupt the Rheb-mTORC1 interaction.[5] | ~0.3 µM (mTORC1 activity inhibition)[5] | Designed for high specificity to the Rheb-mTORC1 interface.[5] |
Signaling Pathway and Inhibition Mechanisms
To visually conceptualize the action of these inhibitors, the following diagrams illustrate the mTOR signaling pathway and the experimental workflow for inhibitor validation.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumorigenic activity and therapeutic inhibition of Rheb GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Rescue Experiments for the Rheb Inhibitor NR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to rescue the cellular effects of NR1, a direct inhibitor of the small GTPase Rheb. We will explore genetic and pharmacological approaches, offering detailed protocols and comparative data to aid in the design and interpretation of rescue experiments.
Introduction to Rheb and the mTORC1 Pathway
The Ras homolog enriched in brain (Rheb) is a critical upstream activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[1][2][3] In its GTP-bound state, Rheb directly interacts with and activates mTORC1, leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and other anabolic processes.[2][3] The activity of Rheb is tightly controlled by the tuberous sclerosis complex (TSC), which acts as a GTPase-activating protein (GAP) to promote the hydrolysis of GTP to GDP, thereby inactivating Rheb.[2]
The Rheb Inhibitor NR1: Mechanism and Cellular Effects
NR1 is a small molecule inhibitor that selectively targets Rheb.[1][4] It directly binds to the switch II domain of Rheb, preventing its interaction with mTORC1 and subsequent activation of the kinase.[1][4] This targeted inhibition leads to a specific signaling signature:
-
Decreased phosphorylation of mTORC1 substrates: Notably, a reduction in the phosphorylation of S6K1 at threonine 389 (p-S6K1 T389).[4][5]
-
Increased phosphorylation of AKT: Inhibition of mTORC1 by NR1 relieves a negative feedback loop, resulting in the increased phosphorylation of AKT at serine 473 (p-AKT S473).[4][5]
-
No direct inhibition of mTORC2: Unlike some other mTOR inhibitors, NR1 does not directly affect the activity of mTORC2.[1][4]
-
Cellular phenotypes: Treatment with NR1 can lead to a reduction in cell size and a decrease in overall protein synthesis.[4][6]
Rescue Experiments: Restoring mTORC1 Signaling
A key strategy to validate the on-target effects of an inhibitor is to perform rescue experiments. These experiments aim to restore the signaling or phenotype suppressed by the inhibitor by manipulating components downstream of the target. For NR1, the primary rescue strategy involves bypassing the Rheb-dependent activation of mTORC1.
Genetic Rescue: Expression of Constitutively Active mTOR
The most direct way to rescue the effects of NR1 is to introduce a form of mTOR that is no longer dependent on Rheb for its activity. Certain mutations within the mTOR kinase can render it constitutively active.
One study demonstrated that the inhibitory effect of NR1 on S6K1 phosphorylation was absent in cells transfected with constitutively active, Rheb-independent double mutants of mTOR.[7] This provides strong evidence that NR1's effects are mediated through its inhibition of Rheb's ability to activate mTORC1.
Conceptual Experimental Workflow for Genetic Rescue:
Caption: Workflow for a genetic rescue experiment.
Comparison with Alternative Rheb-mTORC1 Pathway Inhibitors
Understanding the rescue strategies for NR1 is enhanced by comparing it to other inhibitors that target the Rheb-mTORC1 pathway through different mechanisms.
| Inhibitor Class | Mechanism of Action | Primary Cellular Effects | Rescue Strategy |
| Direct Rheb Inhibitor (NR1) | Binds to the switch II domain of Rheb, preventing mTORC1 interaction.[1][4] | - Decreased p-S6K1- Increased p-AKT- Reduced cell size and protein synthesis.[4][5][6] | Expression of constitutively active, Rheb-independent mTOR.[7] |
| Farnesyltransferase Inhibitors (FTIs) | Inhibit the farnesylation of Rheb, preventing its proper localization and function. | - Decreased p-S6K1- Inhibition of cell growth. | Expression of a farnesylation-independent (e.g., geranylgeranylated) mutant of Rheb. |
| PDEδ Inhibitors | Disrupt the interaction of Rheb with PDEδ, a protein that facilitates its trafficking, leading to mislocalization and reduced mTORC1 signaling. | - Downregulation of mTORC1 signaling- Decreased cell proliferation and viability. | Overexpression of Rheb to potentially overcome the effects of mislocalization. |
| mTORC1 Inhibitors (Rapamycin) | Allosterically inhibits mTORC1 by binding to FKBP12.[8] | - Decreased p-S6K1- Inhibition of cell proliferation. | Not directly applicable as it targets mTORC1 itself. However, rapamycin-insensitive mTOR mutants could be considered. |
Experimental Protocols
Cell Culture and Transfection
a. Jurkat Cell Culture: Jurkat cells are typically grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
b. MCF-7 Cell Culture: MCF-7 cells are commonly cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and insulin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
c. Transfection of Constitutively Active mTOR:
-
Plasmid: Utilize a plasmid encoding a constitutively active mutant of mTOR. Examples of such mutations can be found in the literature.
-
Transfection Reagent: For MCF-7 cells, lipid-based transfection reagents are often effective. For Jurkat cells, electroporation is a common and efficient method.
-
Protocol (General):
-
Seed cells to achieve 70-80% confluency on the day of transfection.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for the recommended time.
-
After incubation, replace the medium with fresh growth medium.
-
Allow 24-48 hours for protein expression before proceeding with inhibitor treatment.
-
Western Blotting for mTORC1 Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K1 (T389), total S6K1, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Phenotypic Assays
a. Cell Size Analysis:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Analyze the forward scatter (FSC) of the cells using a flow cytometer. The FSC is proportional to cell size.
b. Protein Synthesis Assay:
-
During the last 30-60 minutes of inhibitor treatment, add a methionine analog (e.g., L-azidohomoalanine) to the culture medium.
-
Fix and permeabilize the cells.
-
Detect the incorporated methionine analog using a fluorescently tagged alkyne via click chemistry.
-
Quantify the fluorescence intensity per cell using flow cytometry or high-content imaging.
Signaling Pathway Diagram
Caption: Rheb-mTORC1 signaling pathway and points of inhibition.
References
- 1. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyltransferase inhibitors reverse altered growth and distribution of actin filaments in Tsc-deficient cells via inhibition of both rapamycin-sensitive and -insensitive pathways | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 7. Rheb1-Independent Activation of mTORC1 in Mammary Tumors Occurs through Activating Mutations in mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transfecting Plasmid DNA Into MCF7 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
Confirming Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate confirmation of target engagement in a cellular context is a critical step in drug discovery and chemical biology. It provides essential evidence that a therapeutic agent or chemical probe is interacting with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of established and emerging methods for confirming target engagement, with a focus on two distinct proteins often referred to as "NR1": the NR1 subunit of the NMDA receptor and Neuregulin 1 (NRG1) .
Due to the potential ambiguity of the term "NR1," this document is divided into two distinct guides to provide clear and specific information for each target.
Guide 1: Confirming Target Engagement with the NR1 Subunit of the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission, is a heterotetrameric ion channel. The NR1 subunit is an obligatory component of all functional NMDA receptors, forming the glycine-binding site, which is essential for receptor activation.[1][2] Confirming that a compound engages this specific subunit within a cellular environment is vital for the development of novel therapeutics targeting NMDA receptor function.
Comparison of Methods for NR1 Subunit Target Engagement
Several biophysical and cell-based assays can be employed to confirm and quantify the interaction of compounds with the NR1 subunit of the NMDA receptor. The choice of method often depends on the specific research question, available resources, and the nature of the compound being tested.
| Method | Principle | Readout | Throughput | Advantages | Disadvantages | Quantitative Data Example (Ki, Kd, IC50) |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand known to bind to the NR1 glycine site by a test compound. | Radioactivity | Medium | Well-established, provides direct binding affinity (Ki). | Requires handling of radioactive materials, endpoint assay. | Glycine (Ki): 26.4 µM, DCKA (Ki): 0.54 µM[1] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified. | Western Blot, ELISA, or Mass Spectrometry | Low to Medium | Label-free, performed in intact cells, reflects physiological conditions. | Indirect measurement of binding, requires specific antibodies or mass spectrometry. | Data not yet available for NR1 subunit. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged NR1 subunit and a fluorescent tracer that binds to the target. Compound competition with the tracer reduces the BRET signal. | Luminescence Ratio | High | Live-cell assay, allows for kinetic measurements (residence time), high throughput. | Requires genetic modification of cells, development of a suitable fluorescent tracer. | Data not yet available for NR1 subunit. |
| Proximity Ligation Assay (PLA) | Detects the close proximity of two molecules. Can be adapted to visualize the interaction between the NR1 subunit and a binding partner or a labeled compound. | Fluorescence Microscopy | Low | In situ visualization of interactions, high sensitivity and specificity. | Qualitative or semi-quantitative, complex protocol. | Data not yet available for NR1 subunit. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores. Can be used to measure conformational changes in the NR1 subunit upon ligand binding in live cells. | Fluorescence Intensity | Low to Medium | Real-time measurements in live cells, provides information on protein dynamics. | Requires genetically encoded fluorophores, sensitive to fluorophore orientation. | Can provide kinetic transition rates between conformational states.[3] |
Experimental Protocols
This protocol is adapted from established methods for measuring ligand binding to the glycine site of the NR1 subunit.[1][4][5]
Materials:
-
Cells expressing the NMDA receptor (e.g., HEK293 cells transfected with NR1 and NR2 subunits).
-
Radiolabeled ligand (e.g., [³H]MDL105,519, a high-affinity glycine site antagonist).
-
Unlabeled test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the NMDA receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]MDL105,519 at its Kd concentration).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This is a general protocol for CETSA that can be adapted for the NR1 subunit.[3][4][6] Specific optimization for NR1 would be required.
Materials:
-
Intact cells expressing the NMDA receptor.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cells (e.g., PCR cycler, water bath).
-
Western blotting or ELISA reagents, or mass spectrometer.
-
Antibody specific to the NR1 subunit.
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to confluence.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble NR1 subunit using Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble NR1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by treating cells with a range of compound concentrations and heating at a single, optimized temperature to determine the EC50 of thermal stabilization.
-
Visualizations
Caption: Simplified signaling pathway of the NMDA receptor.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Guide 2: Confirming Target Engagement of Neuregulin 1 (NRG1) with ErbB Receptors
Neuregulin 1 (NRG1) is a growth factor that plays a crucial role in the development and function of the nervous system and heart.[7] It exerts its effects by binding to and activating the ErbB family of receptor tyrosine kinases, primarily ErbB3 and ErbB4.[7] This interaction leads to the formation of receptor heterodimers, most notably with ErbB2, triggering downstream signaling cascades.[8] Confirming that a therapeutic agent modulates the engagement of NRG1 with its receptors is key to developing drugs for a range of disorders, including cancer and schizophrenia.
Comparison of Methods for NRG1-ErbB Target Engagement
A variety of methods can be used to investigate the interaction between NRG1 and its ErbB receptors in a cellular setting.
| Method | Principle | Readout | Throughput | Advantages | Disadvantages | Quantitative Data Example |
| Receptor Phosphorylation Assay | NRG1 binding induces dimerization and autophosphorylation of ErbB receptors. Phosphorylation levels are quantified as a measure of receptor activation. | Western Blot, ELISA | Medium | Direct measure of a key downstream event of NRG1 binding, well-established. | Indirect measure of binding, can be affected by downstream signaling components. | Increased phospho-ERBB3 levels observed upon NRG1 treatment.[9] |
| Proximity Ligation Assay (PLA) | Detects the close proximity of NRG1 and an ErbB receptor using antibodies conjugated with oligonucleotides that generate a fluorescent signal when in close proximity. | Fluorescence Microscopy | Low | In situ visualization of the NRG1-ErbB interaction, high sensitivity. | Semi-quantitative, requires specific antibody pairs. | Can quantify the number of NRG1-ErbB4 interaction signals per cell.[2] |
| NanoBRET™ Target Engagement Assay | BRET between a NanoLuc®-tagged ErbB receptor and a fluorescently labeled NRG1 or a competitive tracer. | Luminescence Ratio | High | Live-cell assay, allows for kinetic measurements, high throughput. | Requires genetic modification and development of specific fluorescent probes. | Data not yet available for NRG1-ErbB. |
| Cellular Thermal Shift Assay (CETSA) | Binding of NRG1 or a modulating compound may alter the thermal stability of ErbB receptors. | Western Blot, ELISA, or Mass Spectrometry | Low to Medium | Label-free, performed in intact cells. | Indirect, may not be sensitive enough for large protein ligands like NRG1. | Data not yet available for NRG1-ErbB. |
| Radioligand Displacement Assay | Competitive displacement of radiolabeled NRG1 from ErbB receptors by a test compound. | Radioactivity | Medium | Direct measurement of binding to the receptor. | Requires radiolabeled NRG1, endpoint assay. | Displacement of [¹²⁵I]-NRG1-β by unlabeled NRG2-α.[4] |
Experimental Protocols
This protocol describes a common method to assess NRG1-induced ErbB receptor activation.[4][9]
Materials:
-
Cells expressing ErbB receptors (e.g., MCF-7, HCC-95).
-
Recombinant NRG1.
-
Test compound (inhibitor or modulator).
-
Serum-free cell culture medium.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-ErbB3, anti-total-ErbB3, and secondary antibodies.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
-
Treatment:
-
Pre-treat the cells with the test compound or vehicle for the desired time.
-
Stimulate the cells with a specific concentration of NRG1 for a short period (e.g., 1-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated form of the ErbB receptor (e.g., anti-phospho-ErbB3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total ErbB receptor as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Compare the levels of phosphorylation between different treatment conditions.
-
This protocol provides a framework for visualizing the direct interaction between NRG1 and its receptor in situ.[2][10]
Materials:
-
Cells grown on coverslips.
-
Primary antibodies raised in different species against NRG1 and the specific ErbB receptor (e.g., rabbit anti-NRG1 and mouse anti-ErbB4).
-
PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligation and amplification reagents.
-
Fluorescently labeled oligonucleotides for detection.
-
Microscope for fluorescence imaging.
Procedure:
-
Cell Preparation:
-
Fix and permeabilize the cells on coverslips.
-
-
Antibody Incubation:
-
Incubate the cells with a mixture of the two primary antibodies.
-
-
PLA Probe Incubation:
-
Wash the cells and incubate with the PLA probes (one anti-rabbit and one anti-mouse).
-
-
Ligation:
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought close enough to be ligated into a circular DNA molecule. Add the ligation solution.
-
-
Amplification:
-
Add the amplification solution containing a polymerase that uses the circular DNA as a template for rolling-circle amplification, generating a long DNA product. Fluorescently labeled oligonucleotides are incorporated during this step.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
-
Quantify the number of PLA signals per cell or per unit area to assess the extent of the interaction under different conditions.
-
Visualizations
References
- 1. doaj.org [doaj.org]
- 2. embopress.org [embopress.org]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 4. ErbB Tyrosine Kinases and the Two Neuregulin Families Constitute a Ligand-Receptor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 6. Label-free measuring and mapping of binding kinetics of membrane proteins in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuregulin-I/ErbB signaling system in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuregulin-1 only induces trans-phosphorylation between ErbB receptor heterodimer partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response to ERBB3-Directed Targeted Therapy in NRG1-Rearranged Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors Targeting Rheb
For Researchers, Scientists, and Drug Development Professionals
The Ras homolog enriched in brain (Rheb) GTPase is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the Rheb-mTORC1 signaling axis is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making Rheb an attractive therapeutic target. This guide provides a comparative overview of NR1, a direct small molecule inhibitor of Rheb, and other compounds that inhibit Rheb function through various mechanisms, supported by experimental data.
Introduction to Rheb Inhibition Strategies
Targeting the Rheb-mTORC1 interaction presents a promising strategy for selectively modulating mTORC1 activity. Unlike direct mTOR kinase inhibitors, which can affect both mTORC1 and mTORC2 and lead to off-target effects, targeting Rheb offers a more precise approach. Several strategies have emerged to disrupt Rheb's function, including direct inhibition of the Rheb protein, prevention of its necessary post-translational modifications, and interference with its cellular localization. This guide will compare the following compounds:
-
NR1: A direct small molecule inhibitor that binds to Rheb.
-
Farnesyltransferase Inhibitors (FTIs) (e.g., Lonafarnib, Tipifarnib): Small molecules that block the farnesylation of Rheb, a crucial step for its membrane localization and function.
-
PDEδ Inhibitor (Deltasonamide 1): A small molecule that disrupts the interaction between farnesylated Rheb and its chaperone protein PDEδ, leading to its mislocalization.
-
Peptide Inhibitor (P1_WT): A peptide designed to mimic the mTOR binding site on Rheb, thereby competitively inhibiting the Rheb-mTORC1 interaction.
Comparative Data on Rheb Inhibitors
The following table summarizes the key quantitative data for NR1 and its alternatives.
| Inhibitor Class | Compound | Target | Mechanism of Action | Potency | Reference |
| Direct Rheb Inhibitor | NR1 | Rheb | Binds to the switch II domain of Rheb, preventing mTORC1 activation. | IC50: 2.1 µM (Rheb-IVK assay)[1][2][3][4][5] | [1][2][3][4][5] |
| Farnesyltransferase Inhibitor | Lonafarnib | Farnesyltransferase | Prevents farnesylation of Rheb, inhibiting its membrane localization. | IC50: 1.9 nM (FTase assay)[6][7][8] | [6][7][8] |
| Farnesyltransferase Inhibitor | Tipifarnib | Farnesyltransferase | Prevents farnesylation of Rheb, inhibiting its membrane localization. | IC50: 0.6 nM - 0.86 nM (FTase assay)[9][10][11] | [9][10][11] |
| PDEδ Inhibitor | Deltasonamide 1 | PDEδ | Disrupts the interaction between farnesylated Rheb and its chaperone PDEδ. | IC50: 0.397 µM (Rheb-PDEδ interaction assay)[12] | [12] |
| Peptide Inhibitor | P1_WT | Rheb-mTORC1 Interaction | Competitively inhibits the binding of Rheb to mTORC1. | KD: 0.14 µM (Rheb binding); IC50: 0.33 µM (Rheb-mTOR interaction); IC50: ~0.3 µM (mTORC1 activity)[13][14] | [13][14] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by these inhibitors and their respective mechanisms of action.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of these inhibitors.
In Vitro Rheb-Dependent mTORC1 Kinase (Rheb-IVK) Assay
This assay is crucial for identifying direct inhibitors of Rheb's ability to activate mTORC1.
Protocol:
-
mTORC1 Immunoprecipitation: mTORC1 is immunoprecipitated from cultured cells (e.g., HEK293T) that have been serum-starved to reduce basal mTORC1 activity. This is typically done using antibodies against mTORC1 components like Raptor.[15][16]
-
Recombinant Rheb Preparation: Recombinant Rheb is expressed and purified. It is then loaded with a non-hydrolyzable GTP analog, GTPγS, to ensure it remains in its active state.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with active Rheb-GTPγS, a substrate (e.g., recombinant 4E-BP1), ATP, and the test compound (like NR1) in a kinase buffer.
-
Analysis: The reaction is stopped, and the level of substrate phosphorylation is determined, usually by Western blotting with phospho-specific antibodies. A decrease in phosphorylation in the presence of the compound indicates inhibition.
Farnesyltransferase (FTase) Activity Assay
This assay is used to determine the potency of FTIs like Lonafarnib and Tipifarnib.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human farnesyltransferase is used as the enzyme source. A farnesylatable peptide substrate (e.g., derived from lamin B or K-Ras) and [3H]-farnesyl pyrophosphate are prepared.
-
Enzymatic Reaction: The enzyme, peptide substrate, [3H]-farnesyl pyrophosphate, and various concentrations of the FTI are incubated together.
-
Quantification: The amount of radiolabeled farnesyl group transferred to the peptide substrate is quantified, often by scintillation counting after capturing the peptide on a filter. The IC50 is calculated from the dose-response curve.
Rheb-PDEδ Interaction Assay (Yeast Two-Hybrid)
This assay can be used to screen for and characterize inhibitors of the Rheb-PDEδ interaction, such as Deltasonamide 1.[12][17]
Protocol:
-
Yeast Strain Engineering: A yeast strain is engineered to express Rheb fused to a DNA-binding domain (DBD) and PDEδ fused to an activation domain (AD) of a transcription factor.
-
Reporter Gene: The interaction between Rheb and PDEδ brings the DBD and AD into proximity, activating a reporter gene (e.g., HIS3 or LacZ).
-
Inhibitor Screening: The yeast is grown in the presence of the test compound. Disruption of the Rheb-PDEδ interaction by the inhibitor leads to a lack of reporter gene expression, which can be quantified (e.g., by measuring β-galactosidase activity or by assessing growth on a selective medium).[12]
Protein-Protein Interaction (PPI) Assays (AlphaLISA)
These assays are used to quantify the inhibition of the Rheb-mTOR interaction by compounds like the P1_WT peptide.[13]
Protocol:
-
Reagent Preparation: Biotinylated Rheb and His-tagged mTOR N-heat domain (mTORΔN) are prepared.[13] Streptavidin-coated donor beads and anti-6xHis-coated acceptor beads are used.
-
Assay Setup: In a microplate, biotinylated Rheb is incubated with the test inhibitor (P1_WT). His-tagged mTORΔN is then added, followed by the donor and acceptor beads.
-
Signal Detection: If Rheb and mTORΔN interact, the donor and acceptor beads are brought into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. This signal is measured, and a decrease in signal indicates inhibition of the interaction.[13]
Cellular Assays for mTORC1 Signaling
The efficacy of Rheb inhibitors in a cellular context is typically assessed by measuring the phosphorylation of downstream mTORC1 substrates.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF-7, PC3) is cultured and treated with various concentrations of the inhibitor for a specified duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of mTORC1 substrates, such as phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46). Total protein levels of these substrates are also measured as a loading control. A dose-dependent decrease in the phosphorylation of these substrates indicates mTORC1 inhibition.[1][3]
Conclusion
NR1 represents a novel class of direct Rheb inhibitors with high selectivity for mTORC1 over mTORC2. While other small molecule direct binders are not yet widely reported, alternative strategies for Rheb inhibition provide valuable comparative insights. Farnesyltransferase inhibitors are highly potent but may have broader effects due to the inhibition of other farnesylated proteins. PDEδ inhibitors offer a more targeted approach to disrupt the function of farnesylated proteins like Rheb. Peptide inhibitors, while potent and specific, may face challenges with cell permeability and in vivo stability. The choice of inhibitor will depend on the specific research or therapeutic context, with each class offering distinct advantages and disadvantages. The experimental protocols described herein provide a framework for the continued evaluation and development of novel Rheb-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HY-124798 - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing NR1 Impact on Ras/ERK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the N-methyl-D-aspartate (NMDA) receptor's role in modulating the Ras/ERK signaling pathway, with a specific focus on the essential NR1 subunit. The NMDA receptor, a key player in synaptic plasticity and neuronal signaling, is a heterotetrameric ion channel that requires the presence of the NR1 subunit to function. Its activation has been shown to be a significant upstream regulator of the Ras/ERK pathway, a critical cascade involved in cell proliferation, differentiation, and survival.
This document presents experimental data comparing the impact of NMDA receptor activation and inhibition on ERK phosphorylation. It further contrasts this regulatory mechanism with direct inhibition of the pathway using MEK inhibitors. Detailed experimental protocols and visual diagrams of the signaling cascade and workflows are provided to support researchers in this field.
Data Presentation: Quantitative Analysis of ERK Phosphorylation
The following tables summarize quantitative data from studies investigating the modulation of the Ras/ERK pathway via the NMDA receptor.
| Condition | Fold Change in p-ERK/Total ERK | Cell/Tissue Type | Reference |
| Basal | 1.0 | Adult Mouse Cortical Brain Slices | [1] |
| NMDA (100 µM) Stimulation (5 min) | ~3.0 | Adult Mouse Cortical Brain Slices | [1] |
| NMDA (100 µM) Stimulation in Ras-GRF1/2 Knockout | No significant increase | Adult Mouse Cortical Brain Slices | [1] |
| Bicuculline-induced Synaptic Activity | Increased | Cultured Hippocampal Neurons | [2] |
| Bicuculline + MK-801 (NMDA Antagonist) | Inhibition of ERK phosphorylation | Cultured Hippocampal Neurons | [2] |
Table 1: Impact of NMDA Receptor Activation on ERK Phosphorylation. Data illustrates a significant increase in phosphorylated ERK (p-ERK) upon NMDA receptor stimulation, an effect that is dependent on the downstream signaling molecules Ras-GRF1/2. The NMDA receptor antagonist MK-801 effectively blocks this activation.
| Inhibitor | Target | IC50 | Effect on ERK Signaling | Reference |
| MK-801 | NMDA Receptor Channel Blocker | Varies by experimental condition | Inhibits NMDA-mediated ERK phosphorylation | [2] |
| Ifenprodil | NR2B-selective NMDA Receptor Antagonist | Varies by experimental condition | Prevents NR2B-mediated ERK activation | [3] |
| U0126 | MEK1/2 | MEK1: 72 nM, MEK2: 58 nM | Direct inhibition of ERK phosphorylation | [4] |
Table 2: Comparison of NMDA Receptor Antagonists and a MEK Inhibitor. This table provides a comparison between modulating the Ras/ERK pathway at the receptor level versus direct inhibition of a core pathway component, MEK.
Signaling Pathway and Experimental Workflow Diagrams
NMDA Receptor-Mediated Ras/ERK Signaling Pathway
Caption: NMDA Receptor to ERK Signaling Cascade.
Experimental Workflow: Assessing p-ERK by Western Blot
Caption: Western Blot Workflow for p-ERK Detection.
Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is a synthesized methodology for detecting changes in ERK phosphorylation.
1. Cell Lysis and Protein Extraction:
-
Treat cultured cells or tissues with appropriate stimuli (e.g., NMDA) or inhibitors (e.g., MK-801).
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant containing soluble proteins.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software and express the results as a ratio of p-ERK to total ERK.
Co-Immunoprecipitation of NR2B and RasGRF1
This protocol details the procedure to verify the interaction between the NMDA receptor subunit NR2B and the downstream signaling protein RasGRF1.
1. Lysate Preparation:
-
Prepare cell or tissue lysates under non-denaturing conditions using a gentle lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
2. Pre-clearing the Lysate:
-
Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-NR2B or anti-RasGRF1) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.
5. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., probe with anti-RasGRF1 if NR2B was immunoprecipitated, and vice-versa). The presence of a band for the interacting protein confirms the association.
References
- 1. Developmentally regulated role for Ras-GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing role of synaptic and extrasynaptic NMDA receptors in regulation of the extracellular signal-regulated kinases (ERK) activity in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Roles of NR2A- and NR2B-Containing NMDA Receptors in Activity-Dependent Brain-Derived Neurotrophic Factor Gene Regulation and Limbic Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U0126 - Wikipedia [en.wikipedia.org]
A Researcher's Guide: Validating the Action of Rheb Inhibitor NR1 with Rheb-Independent mTOR Mutants
For researchers in oncology and metabolic disorders, definitively validating the on-target effects of novel inhibitors is a critical step in drug development. This guide provides a comparative framework for validating the mechanism of action of NR1, a direct inhibitor of the small GTPase Rheb, with a focus on leveraging Rheb-independent mTOR mutants. We compare this genetic approach to standard pharmacological methods, offering detailed protocols, quantitative data, and pathway visualizations to guide your experimental design.
Executive Summary
NR1 is a small molecule that selectively inhibits the mechanistic target of rapamycin complex 1 (mTORC1) by directly binding to its activator, Rheb.[1][2] A key challenge in characterizing such an inhibitor is to prove that its cellular effects are mediated exclusively through Rheb and not through off-target interactions. Rheb-independent mTOR mutants, which are constitutively active without Rheb input, provide a powerful genetic tool for this validation. If NR1's action is on-target, cells expressing these mutants should exhibit resistance to the compound, as the target (Rheb) is no longer essential for mTORC1 signaling. This guide details the experimental workflow for this validation and compares it with alternative methods, such as broad-spectrum kinase inhibition and standard in vitro assays.
Comparison of Validation Methods for NR1
To provide a clear comparison, the following table summarizes the key performance indicators for validating NR1's mechanism of action. Data is compiled from studies on NR1 and other well-characterized mTOR pathway inhibitors, Rapamycin (an allosteric mTORC1 inhibitor) and Torin 1 (an ATP-competitive mTORC1/mTORC2 inhibitor).
| Validation Method | Compound | Metric | Value | Cell Lines Tested | Reference |
| Rheb-Independent mTOR Mutant Assay | NR1 | Resistance to Inhibition | Expected High Resistance | HEK293, TSC2-/- MEFs | (Predicted Outcome) |
| In Vitro Rheb-dependent mTORC1 Kinase Assay | NR1 | IC50 | 2.1 µM | N/A (Biochemical) | [2] |
| Cell-Based mTORC1 Signaling (pS6K1 T389) | NR1 | IC50 | ~1-3 µM | MCF-7, PC3, TRI102 | [2] |
| Cell-Based mTORC1 Signaling (pS6K1 T389) | Rapamycin | IC50 | 30-40 µM | Kelly, IMR-32 | [3] |
| Cell-Based mTORC1 Signaling (pS6K1 T389) | Torin 1 | IC50 | 2-10 nM | MEFs | [4] |
| Cell-Based mTORC2 Signaling (pAKT S473) | NR1 | Effect | Increased Phosphorylation | MCF-7, PC3, TRI102 | [2] |
| Cell-Based mTORC2 Signaling (pAKT S473) | Rapamycin | Effect | No acute effect | HEK293E | [5] |
| Cell-Based mTORC2 Signaling (pAKT S473) | Torin 1 | IC50 | 2-10 nM | MEFs | [4] |
| In Vitro Kinase Panel Selectivity | Torin 1 | IC50 (vs. PI3Kα) | 1.8 µM | N/A (Biochemical) | [4][6] |
Signaling Pathways and Validation Logic
To understand the validation strategy, it is essential to visualize the underlying molecular pathways. The following diagrams, rendered in DOT language, illustrate the canonical Rheb-mTORC1 pathway, the mechanism of NR1, and the logic behind using Rheb-independent mTOR mutants.
Canonical Rheb-mTORC1 Signaling Pathway
Caption: Canonical Rheb-mTORC1 signaling pathway.
Mechanism of Action of Rheb Inhibitor NR1
Caption: NR1 inhibits the interaction between Rheb and mTORC1.
Logic of the Rheb-Independent mTOR Mutant Validation Assay
Caption: NR1 action is bypassed in cells with Rheb-independent mTOR.
Experimental Protocols
Protocol 1: Validation of NR1 Action Using Rheb-Independent mTOR Mutants
This protocol describes how to use cell lines expressing constitutively active, Rheb-independent mTOR mutants (e.g., mTOR L1460P or E2419K) to validate that NR1's inhibitory effect is Rheb-dependent.
Objective: To demonstrate that NR1 loses its ability to inhibit mTORC1 signaling in cells where mTORC1 is activated independently of Rheb.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for:
-
Wild-type mTOR (WT-mTOR)
-
Rheb-independent mTOR mutant (e.g., mTOR-L1460P)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
NR1 (Rheb inhibitor)
-
Rapamycin and/or Torin 1 (as controls)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
mTOR
-
Actin or Tubulin (loading control)
-
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with an expression vector for a downstream mTORC1 substrate (e.g., HA-S6K1) and either WT-mTOR or mTOR-L1460P using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the constructs for 24-48 hours.
-
-
Drug Treatment:
-
24 hours post-transfection, starve the cells of serum overnight to reduce basal mTORC1 activity.
-
Pre-treat the cells with a dose range of NR1 (e.g., 0.1, 1, 10 µM) or control inhibitors (Rapamycin 100 nM, Torin 1 250 nM) for 90 minutes.
-
Stimulate the cells with serum or insulin for 30 minutes to activate the mTOR pathway in the WT-mTOR expressing cells.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Perform Western blotting using the antibodies listed above to assess the phosphorylation status of S6K1 and 4E-BP1.
-
Expected Outcome:
-
WT-mTOR cells: NR1 will inhibit serum/insulin-stimulated phosphorylation of S6K1 and 4E-BP1 in a dose-dependent manner.
-
mTOR-L1460P cells: These cells will show high basal phosphorylation of S6K1 and 4E-BP1 even without stimulation. This phosphorylation will be largely unaffected by NR1 treatment, demonstrating that the mutant mTORC1 is resistant to a Rheb inhibitor. Rapamycin and Torin 1 should still inhibit signaling in these cells.
Experimental Workflow Diagram
Caption: Workflow for validating NR1 using Rheb-independent mTOR mutants.
Protocol 2: In Vitro Rheb-dependent mTORC1 Kinase Assay
This biochemical assay directly measures the ability of NR1 to inhibit Rheb-mediated activation of mTORC1.
Objective: To determine the IC50 value of NR1 for the inhibition of Rheb-dependent mTORC1 kinase activity.
Materials:
-
Immunopurified mTORC1 (from HEK293T cells transfected with tagged mTOR and Raptor)
-
Recombinant, GTP-loaded Rheb protein
-
Recombinant mTORC1 substrate (e.g., GST-4E-BP1)
-
Kinase assay buffer
-
ATP
-
NR1 compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare mTORC1: Immunoprecipitate mTORC1 from cell lysates using anti-HA or anti-Flag antibodies targeting tagged Raptor.
-
Reaction Setup: In a microcentrifuge tube, combine the immunoprecipitated mTORC1, kinase assay buffer, and varying concentrations of NR1.
-
Rheb Activation: Add GTP-loaded Rheb to the reaction mixture and incubate for 20 minutes on ice to allow for Rheb-mTORC1 interaction.
-
Kinase Reaction: Initiate the reaction by adding the substrate (GST-4E-BP1) and ATP. Incubate at 30°C for 30-60 minutes.
-
Termination and Analysis: Stop the reaction by adding SDS loading buffer. Analyze the phosphorylation of the substrate by Western blotting.
-
Data Analysis: Quantify band intensities to determine the extent of inhibition at each NR1 concentration and calculate the IC50 value.
Conclusion
The use of Rheb-independent mTOR mutants offers a robust and specific method for validating the on-target action of the this compound. By demonstrating a loss of efficacy in cells where the Rheb-mTORC1 link is genetically severed, researchers can provide strong evidence that NR1's cellular activity is mediated through its intended target. While alternative methods like in vitro kinase assays and broad inhibitor profiling are essential components of a complete characterization, the mutant rescue experiment provides a crucial in-cell validation of the inhibitor's specific mechanism of action. This guide provides the necessary framework, data, and protocols to effectively design and execute these critical validation studies.
References
- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rheb and Farnesyltransferase Inhibitors in mTORC1 Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the mTORC1 signaling pathway remains a critical focus due to its central role in cell growth, proliferation, and survival. Two distinct classes of inhibitors that impinge on this pathway, albeit through different mechanisms, are the direct Rheb inhibitor NR1 and farnesyltransferase inhibitors (FTIs). This guide provides a comprehensive head-to-head comparison of their mechanisms, performance, and experimental validation, offering valuable insights for researchers and drug development professionals.
Introduction: Targeting the mTORC1 Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cellular metabolism. Its activity is tightly controlled by the small GTPase Rheb (Ras homolog enriched in brain). When bound to GTP, Rheb directly activates mTORC1, initiating a signaling cascade that promotes protein synthesis and cell growth.[1] Dysregulation of the Rheb-mTORC1 axis is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Farnesyltransferase inhibitors (FTIs) were initially developed to target the Ras family of oncoproteins, which require farnesylation for their membrane localization and function. However, it is now understood that FTIs impact a broader range of farnesylated proteins, including Rheb.[2] By preventing the farnesylation of Rheb, FTIs indirectly inhibit its ability to activate mTORC1.[2][3]
In contrast, the small molecule NR1 is a first-in-class direct inhibitor of Rheb.[4][5] It binds to a specific region on Rheb, the switch II domain, thereby preventing its interaction with and activation of mTORC1.[4][6] This guide will delve into a comparative analysis of these two distinct approaches to mTORC1 inhibition.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between the this compound and FTIs lies in their point of intervention in the mTORC1 signaling cascade.
This compound: NR1 acts directly on the Rheb protein itself. By binding to the switch II domain, it allosterically inhibits the ability of GTP-bound Rheb to activate mTORC1.[4][6] This is a highly specific mechanism targeting a key downstream activator of mTORC1.
Farnesyltransferase Inhibitors (FTIs): FTIs act upstream by inhibiting the farnesyltransferase enzyme. This enzyme is responsible for the post-translational modification of a number of proteins, including Rheb, by attaching a farnesyl group.[7][8] This lipid modification is crucial for the proper subcellular localization and function of Rheb, including its ability to activate mTORC1.[3][9] Therefore, FTIs indirectly inhibit mTORC1 by preventing the maturation of Rheb.
Below is a DOT script-generated diagram illustrating the distinct points of inhibition.
Caption: Signaling pathway showing the distinct inhibition points of NR1 and FTIs.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for the this compound and two well-characterized FTIs, Lonafarnib and Tipifarnib. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 | Reference(s) |
| NR1 | Rheb-dependent mTORC1 kinase activity | 2.1 µM | [6][10] |
| Lonafarnib | Farnesyltransferase (FTase) | 1.9 nM | [6][7] |
| H-Ras processing | 1.9 nM | [7] | |
| K-Ras processing | 5.2 nM | [7] | |
| N-Ras processing | 2.8 nM | [7] | |
| Tipifarnib | Farnesyltransferase (FTase) | 0.6 nM | [11] |
| K-RasB peptide farnesylation | 7.9 nM | [12] | |
| Lamin B peptide farnesylation | 0.86 nM | [12] |
Table 2: Cellular Effects
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference(s) |
| NR1 | MCF-7, TRI102, PC3 | Inhibition of p-S6K1 (T389) | 0.37-30 µM | [6][10] |
| MCF-7, TRI102, PC3 | Increase in p-AKT (S473) | 0.37-30 µM | [6][10] | |
| Jurkat | Reduction in cell size | 1-10 µM | [6][10] | |
| MCF-7 | Reduced protein synthesis | 1-30 µM | [6][10] | |
| Lonafarnib | Various tumor cell lines | Inhibition of Rheb prenylation | Not specified | [2] |
| MCF-7, ES-2 | Enhancement of chemotherapy-induced apoptosis | Not specified | [2] | |
| Tipifarnib | LGL T-cells | Induction of apoptosis | 5 µM | [11] |
| C4-2B, PC-3 | Decrease in exosome concentration | 0.25-1 µM | [12] | |
| U937 | Promotion of endoplasmic reticulum stress | 1.25-5 µM | [12] |
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, detailed methodologies for key experiments are provided below.
Western Blotting for mTORC1 Signaling
This protocol is essential for assessing the phosphorylation status of key downstream effectors of mTORC1, such as S6K1 and 4E-BP1.
Workflow Diagram:
Caption: Workflow for Western Blotting analysis of mTORC1 signaling.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the this compound or an FTI at various concentrations for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total S6K1, 4E-BP1, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of NR1 or FTIs for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Discussion and Future Perspectives
The this compound and farnesyltransferase inhibitors represent two distinct and compelling strategies for targeting the mTORC1 pathway.
Specificity: NR1 offers a more targeted approach by directly inhibiting Rheb, the immediate upstream activator of mTORC1.[4][6] This specificity may translate to a more favorable side-effect profile compared to FTIs, which inhibit the farnesylation of a broader range of proteins. However, the off-target effects of FTIs on other farnesylated proteins, such as RhoB, may also contribute to their anti-cancer activity.[13]
Potency: Based on the available IC50 data, FTIs like Lonafarnib and Tipifarnib exhibit significantly higher potency in inhibiting their target enzyme (farnesyltransferase) than NR1 does in its Rheb-dependent mTORC1 kinase assay.[6][7][10][11] This suggests that lower concentrations of FTIs may be required to achieve a biological effect.
Resistance Mechanisms: A key challenge for FTIs is the development of resistance through alternative prenylation of some Ras isoforms (K-Ras and N-Ras) by geranylgeranyltransferase-1. In contrast, NR1's direct inhibition of Rheb is not susceptible to this escape mechanism. However, the potential for resistance to NR1 through mutations in the Rheb switch II domain or other mechanisms remains to be explored.
Clinical Development: FTIs have undergone extensive clinical evaluation, with some showing modest efficacy in certain cancer types.[11][14] The clinical development of direct Rheb inhibitors like NR1 is still in its early stages.
Future Directions: Head-to-head preclinical studies directly comparing NR1 and FTIs in a panel of cancer cell lines with defined genetic backgrounds (e.g., TSC1/2 mutations, Ras mutations) are crucial to delineate their relative efficacy and patient populations most likely to benefit. Furthermore, exploring combination therapies, such as combining NR1 with other targeted agents or chemotherapy, could unlock synergistic anti-tumor effects.
Conclusion
Both the direct this compound and farnesyltransferase inhibitors offer promising avenues for the therapeutic targeting of the mTORC1 pathway. NR1 provides a highly specific mechanism of action, while FTIs have a longer history of clinical investigation and a broader, albeit less specific, impact on farnesylated proteins. The choice between these two strategies will likely depend on the specific cancer context, including the underlying genetic mutations and the potential for resistance. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and compare these important classes of mTORC1 pathway inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Minimal membrane interactions conferred by Rheb C-terminal farnesylation are essential for mTORC1 activation - preLights [prelights.biologists.com]
- 3. Frontiers | Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells [frontiersin.org]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Coordination of Rheb lysosomal membrane... | F1000Research [f1000research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal and Handling of Rheb Inhibitor NR1
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the proper disposal of the Rheb inhibitor NR1, a selective mTORC1 inhibitor, thereby promoting a safe and compliant research environment.
This compound is a small molecule compound used in research to selectively block mTORC1 signaling.[1][2][3][4] As with any chemical reagent, adherence to proper disposal protocols is crucial to mitigate environmental contamination and ensure personnel safety. This guide outlines the necessary procedures for the safe handling and disposal of this compound in solid form and as a solution in Dimethyl Sulfoxide (DMSO).
Chemical and Physical Properties
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Formula | C25H19BrCl2N2O3S[3][4] |
| CAS Number | 2216763-38-9[1][3] |
| Appearance | Solid powder[3] |
| Solubility | Soluble in DMSO[1][3] |
Proper Disposal Procedures
The following procedures are based on general laboratory chemical waste guidelines and the known properties of this compound.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Label the container as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (2216763-38-9), and the approximate amount of waste.
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Liquid Waste (DMSO Solutions):
-
Collect all solutions of this compound in DMSO in a dedicated, leak-proof, and chemically resistant container.
-
Since DMSO can facilitate the absorption of other chemicals through the skin, it is imperative to handle these solutions with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or silver shield), safety goggles, and a lab coat.
-
Label the waste container as "Hazardous Waste: this compound in DMSO" and include the approximate concentration.
-
Store the liquid waste container in a designated area for flammable and toxic waste, ensuring the cap is tightly sealed.
-
Step 2: Storage of Chemical Waste
Proper storage of hazardous waste is a key component of laboratory safety.
-
Store all waste containers in a well-ventilated, cool, and dry area.
-
Ensure that the storage area is away from direct sunlight and sources of ignition.
-
Maintain an inventory of the accumulated waste.
Step 3: Arranging for Disposal
Disposal of hazardous chemical waste must be handled by certified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound, either in solid form or in a DMSO solution, down the drain or in the regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols
The following are summaries of key experimental protocols involving this compound, based on the foundational research by Mahoney et al. (2018).
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of NR1 on Rheb-dependent mTORC1 kinase activity.
-
Reaction Setup: Combine recombinant Rheb protein, mTORC1 complex, and the substrate (e.g., a peptide derived from S6K1) in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A DMSO-only control is also prepared.
-
Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate, typically using methods like radioactive ATP incorporation or phospho-specific antibodies in an ELISA or Western blot format.
Western Blot Analysis of mTORC1 Signaling
This method is used to assess the effect of NR1 on the phosphorylation of downstream targets of mTORC1 in cells.
-
Cell Treatment: Culture cells (e.g., cancer cell lines) and treat them with different concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of mTORC1 targets (e.g., S6K1, 4E-BP1).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
In Vivo Pharmacodynamic Study
This protocol evaluates the efficacy of NR1 in inhibiting mTORC1 signaling in a living organism.
-
Animal Dosing: Administer this compound to laboratory animals (e.g., mice) via a specific route (e.g., intraperitoneal injection) at a defined dose. A vehicle control group (e.g., DMSO and saline) is also included.
-
Tissue Collection: At various time points after dosing, humanely euthanize the animals and collect relevant tissues (e.g., tumors, muscle, liver).
-
Protein Extraction and Analysis: Prepare protein lysates from the collected tissues and perform Western blot analysis as described above to assess the phosphorylation status of mTORC1 downstream targets.
Visualizing the Mechanism of Action
Understanding the signaling pathway affected by this compound is crucial for interpreting experimental results.
Caption: The Rheb-mTORC1 signaling pathway and the inhibitory action of NR1.
This guide provides a framework for the responsible handling and disposal of this compound. Always consult your institution's specific safety protocols and the latest regulatory guidelines to ensure full compliance and a safe research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rheb Inhibitor NR1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted compounds like the Rheb inhibitor NR1. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build unwavering trust in your laboratory practices. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your experiments.
Essential Safety and Handling Precautions
This compound is a small molecule compound designed to selectively block mTORC1 signaling by binding to Rheb.[1][2][3][4][5] While shipped as a non-hazardous chemical, its potent biological activity necessitates careful handling to prevent accidental exposure and ensure experimental accuracy.[1] All research compounds should be handled within a properly equipped laboratory that meets established safety and ventilation standards.[6]
Personal Protective Equipment (PPE): A comprehensive assessment of the work area and planned procedures is required to determine the appropriate level of PPE.[7] The minimum required PPE for handling this compound includes:
-
Lab Coat: A buttoned lab coat protects your body and clothing from potential spills.[8][9]
-
Protective Eyewear: Safety glasses with side shields are the minimum requirement.[7][10] For tasks with a higher risk of splashing, such as preparing stock solutions, chemical splash goggles should be worn.[9][10]
-
Gloves: Disposable nitrile gloves are recommended for incidental contact.[7][9] It is advisable to wear two pairs of gloves (double-gloving) when handling the solid compound or concentrated stock solutions.[11] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal.[7][12]
-
Closed-Toe Shoes and Long Pants: These are required to protect the legs and feet from potential spills.[8]
Quantitative Data Summary
For quick reference, the key quantitative information for this compound is summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | C25H19BrCl2N2O3S | [1] |
| Molecular Weight | 578.30 g/mol | [1][3] |
| CAS Number | 2216763-38-9 | [1][3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1][13][14][15] |
| IC50 (Rheb-IVK assay) | 2.1 µM | [1][2][5][14] |
| Short-Term Storage | Dry, dark, and at 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage | -20°C (months to years) | [1][13] |
| Stock Solution Storage | -20°C for up to 1 month, or -80°C for up to 6 months. | [2][14] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to its final disposal. Following these steps systematically will minimize the risk of exposure and contamination.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
1. Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Hazard Assessment: Before starting, review the potential hazards. As this involves handling the pure solid compound, a ventilated enclosure (such as a chemical fume hood) is recommended.
-
Don PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid powder into the tube.
-
Solubilization: In the fume hood, add the calculated volume of anhydrous DMSO to the tube. To enhance solubility, the solution can be gently heated to 37°C or sonicated.[14]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, clearly labeled, single-use volumes to avoid repeated freeze-thaw cycles.[14] Store at -20°C or -80°C.[2][14]
2. Preparation of Working Dilutions:
-
Don PPE: Wear a lab coat, nitrile gloves, and safety glasses.
-
Dilution: Based on your experimental needs, dilute the stock solution with the appropriate cell culture medium or buffer.
-
Mixing: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
Disposal Plan
Proper disposal of chemical waste is crucial to protect researchers and the environment.[6]
-
Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, and contaminated gloves, should be collected in a designated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused or expired stock solutions and working dilutions should be collected in a separate, sealed, and clearly labeled hazardous liquid chemical waste container. Never pour chemical solutions down the drain.[6]
-
Decontamination: After handling the compound, decontaminate all work surfaces and equipment with an appropriate solvent or disinfectant.[6]
-
Final Disposal: All hazardous waste must be disposed of through your institution's approved chemical waste management program, in accordance with local and national environmental regulations.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HY-124798 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. addgene.org [addgene.org]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. westlab.com [westlab.com]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. quora.com [quora.com]
- 13. This compound | mTOR | TargetMol [targetmol.com]
- 14. glpbio.com [glpbio.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
